Physicochemical Profiling and Application Workflows of 1,4-Bis(2-methoxyethyl)piperazine: A Technical Guide
Executive Summary In modern drug development and advanced chemical synthesis, the strategic functionalization of molecular scaffolds is critical for optimizing pharmacokinetic and physicochemical properties. 1,4-Bis(2-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development and advanced chemical synthesis, the strategic functionalization of molecular scaffolds is critical for optimizing pharmacokinetic and physicochemical properties. 1,4-Bis(2-methoxyethyl)piperazine represents a highly specialized bifunctional building block. By appending flexible, ether-rich methoxyethyl arms to a rigid piperazine core, chemists can precisely modulate a molecule's lipophilicity, basicity, and aqueous solubility.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the molecule's physicochemical behavior, establish self-validating experimental protocols for its characterization, and map its putative metabolic fate.
Molecular Architecture and Physicochemical Profile
The structural signature of 1,4-Bis(2-methoxyethyl)piperazine dictates its behavior in aqueous and organic environments. The central piperazine ring typically adopts a stable chair conformation, with the bulky 2-methoxyethyl substituents favoring equatorial positions to minimize 1,3-diaxial steric clashes.
The presence of the ether oxygens introduces a strong electron-withdrawing inductive effect (-I effect) through the ethyl linker. This subtly pulls electron density away from the tertiary amine nitrogens, rendering them less basic than those in an unsubstituted piperazine. Simultaneously, the ether oxygens act as potent hydrogen-bond acceptors, significantly enhancing the molecule's hydration shell and aqueous solubility.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, combining empirical data and high-confidence predictive models standard in medicinal chemistry [1].
To utilize this compound effectively, its ionization constants (pKa) and partition coefficient (LogP) must be empirically verified. The following protocols are designed as self-validating systems , ensuring that any systemic error or equipment drift is caught before data is finalized.
Protocol A: Self-Validating Potentiometric Titration for pKa Determination
Causality & Rationale: The pKa of the tertiary amines in this molecule is highly sensitive to temperature due to the enthalpy of ionization. Furthermore, the ionic strength of the solution alters the activity coefficients of the ions. We use 0.15 M KCl to mimic physiological ionic strength and maintain a constant temperature of 25.0 °C to ensure thermodynamic accuracy.
Step-by-Step Methodology:
System Calibration (Validation Step): Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a strong acid-strong base titration (HCl vs. NaOH) and use a Gran's plot to verify the Nernstian slope (>98% efficiency).
Blank Titration: Titrate a blank solution of 0.15 M KCl. Why? This accounts for trace carbonate contamination and the natural autoprotolysis of water, which is critical when measuring pKa values near the extremes of the pH scale.
Sample Preparation: Dissolve 2.0 mM of 1,4-Bis(2-methoxyethyl)piperazine in 50 mL of 0.15 M KCl.
Equilibration: Place the titration vessel in a water-jacketed cell maintained at 25.0 ± 0.1 °C under a continuous stream of inert Argon gas to prevent CO₂ ingress.
Titration Execution: Titrate with standardized 0.1 M HCl using an automated micro-burette. Record the pH after each 0.05 mL addition, ensuring the drift is < 0.1 mV/min before logging the data point.
Data Analysis: Extract the pKa₁ and pKa₂ values using non-linear regression analysis (Bjerrum plot), subtracting the blank titration curve to yield the true intrinsic ionization constants.
Figure 1: Self-validating potentiometric workflow for precise pKa determination.
Protocol B: Mass-Balanced Shake-Flask Method for LogP
Causality & Rationale: While HPLC methods are faster, they rely on calibration curves that often fail to account for the specific hydrogen-bonding dynamics of the methoxyethyl ether oxygens. The shake-flask method provides a true thermodynamic partition coefficient.
Step-by-Step Methodology:
Phase Saturation: Vigorously stir equal volumes of 1-octanol and HPLC-grade water for 24 hours. Why? This mutual saturation prevents volume shifts during the actual experiment, which would skew concentration calculations.
pH Adjustment: Buffer the aqueous phase to pH 11.0 using a carbonate buffer. Why? To ensure the piperazine (pKa ~8.5) is >99% in its un-ionized free-base form, measuring true LogP rather than LogD.
Partitioning: Add a known mass of the compound to the biphasic system in a glass vial. Shake mechanically at 25 °C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions.
Quantification & Mass Balance (Validation Step): Quantify the concentration in both the octanol (
) and water () phases using LC-MS/MS. Calculate the total mass recovered. Validation: The sum of the mass in both phases must equal 95–105% of the initial spiked mass. A lower recovery indicates volatility or adsorption to the glass, invalidating the run.
Calculation: LogP =
.
Pharmacokinetic and Metabolic Mapping
When utilized as a moiety in drug design, the metabolic stability of the 1,4-bis(2-methoxyethyl)piperazine substructure must be considered. The ether linkages and the tertiary amines are classic sites for Cytochrome P450 (CYP450) mediated oxidative metabolism in the liver.
The primary metabolic vulnerabilities are:
O-Demethylation: CYP enzymes (likely CYP2D6 or CYP3A4) can oxidize the terminal methoxy group, leading to the release of formaldehyde and the formation of a primary alcohol.
N-Dealkylation: Oxidative cleavage at the piperazine nitrogen removes the entire 2-methoxyethyl arm, generating a secondary amine.
Both resulting phase I metabolites expose functional groups (hydroxyl and secondary amine) that are highly susceptible to Phase II conjugation, specifically glucuronidation, which tags the molecule for rapid renal clearance.
Figure 2: Putative CYP450-mediated phase I and II metabolic clearance pathway.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 1,4-bis(2-methoxyethyl)piperazine." PubChem Database. Available at:[Link]
Exploratory
A Technical Guide to the Spectral Analysis of 1,4-Bis(2-methoxyethyl)piperazine
This technical guide provides an in-depth analysis of the spectral characteristics of 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8), a piperazine derivative of interest to researchers and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of the spectral characteristics of 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8), a piperazine derivative of interest to researchers and professionals in drug development and chemical synthesis. While experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive framework for its characterization. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, explaining the causal relationships between the molecular structure and the observed spectral features.
Molecular Structure and its Spectroscopic Implications
1,4-Bis(2-methoxyethyl)piperazine possesses a symmetrical structure with a central piperazine ring N,N'-disubstituted with 2-methoxyethyl groups. This symmetry is a key determinant of its spectral simplicity, particularly in NMR. The presence of ether linkages and tertiary amine functionalities will be the primary reporters in the various spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.[1] For 1,4-Bis(2-methoxyethyl)piperazine, both ¹H and ¹³C NMR will provide unambiguous evidence of its structure.
Predicted ¹H NMR Spectral Data
The symmetry of the molecule leads to a simplified ¹H NMR spectrum. We anticipate three distinct signals, all appearing as triplets due to coupling with adjacent methylene groups.
Predicted Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale
~3.45
t
4H
O-CH₂ -CH₂-N
Protons on a carbon adjacent to an ether oxygen typically resonate between 3.5 and 4.0 ppm.[2][3] The adjacent methylene group causes a triplet splitting pattern.
~2.65
t
4H
O-CH₂-CH₂ -N
Protons on a carbon alpha to a nitrogen atom generally appear in the 2.5-3.0 ppm range. Coupling with the neighboring methylene group results in a triplet.
~3.30
s
6H
O-CH₃
The methyl protons of the methoxy group are in a distinct chemical environment and are expected to appear as a singlet.
~2.50
s (broad)
8H
Piperazine ring protons
The eight protons on the piperazine ring are chemically equivalent due to rapid chair-chair interconversion at room temperature and will likely appear as a broad singlet.
Predicted in CDCl₃ at 300 MHz.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, with four distinct carbon signals expected.
Predicted Chemical Shift (δ) ppm
Assignment
Rationale
~70.0
O -CH₂
Carbons bonded to an oxygen atom in an ether typically resonate in the 65-90 ppm range.[2][3]
~59.0
O-CH₂ -N
The carbon adjacent to the nitrogen is deshielded, but less so than the oxygen-bound carbon.
~53.0
Piperazine ring carbons
The carbons of the piperazine ring are expected in this region, typical for saturated heterocyclic amines.[1]
~58.5
O-CH₃
The methoxy carbon signal is anticipated in this region.
Predicted in CDCl₃ at 75 MHz.
Experimental Protocol: NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.[1]
Sample Preparation: Dissolve 5-10 mg of 1,4-Bis(2-methoxyethyl)piperazine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
Data Acquisition: Acquire the ¹H NMR spectrum using a 300-500 MHz spectrometer. For the ¹³C NMR spectrum, a proton-decoupled experiment is standard to produce a spectrum of singlets.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum Data
For 1,4-Bis(2-methoxyethyl)piperazine (Molecular Weight: 202.29 g/mol ), we can predict the following key fragments under Electron Ionization (EI). The presence of two nitrogen atoms dictates an even molecular weight, consistent with the nitrogen rule.[5]
m/z
Predicted Fragment
Fragmentation Pathway
202
[M]⁺
Molecular Ion
157
[M - C₂H₅O]⁺
α-cleavage with loss of a methoxyethyl radical.
143
[M - C₃H₇O]⁺
Cleavage of the ethyl-nitrogen bond with rearrangement.
101
[C₅H₁₃N₂O]⁺
Cleavage of the piperazine ring.
58
[C₃H₈N]⁺
Common fragment for N-substituted piperazines.
The most common fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[5][6][7] This results in the formation of a resonance-stabilized cation.
Caption: Predicted major fragmentation pathways for 1,4-Bis(2-methoxyethyl)piperazine.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.[1]
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like methanol or dichloromethane.
GC Separation:
Injector Temperature: 250 °C.
Column: A non-polar capillary column (e.g., DB-5MS).
Oven Program: Start at a low temperature (e.g., 70 °C), and ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
MS Detection:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 40-400.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Data
The IR spectrum of 1,4-Bis(2-methoxyethyl)piperazine will be characterized by the vibrations of the C-H, C-N, and C-O bonds.
Wavenumber (cm⁻¹)
Intensity
Vibration
Rationale
2950-2850
Strong
C-H stretch (alkane)
Characteristic of the methylene and methyl groups in the molecule.
2830-2815
Medium
C-H stretch (N-CH₂)
Often seen as a distinct shoulder in tertiary amines.
1120-1085
Strong
C-O stretch (ether)
A prominent feature for ethers, indicating the C-O-C linkage.[2][3]
1150-1050
Medium
C-N stretch
Typical for tertiary amines.
The absence of a broad absorption around 3300 cm⁻¹ would confirm the lack of N-H bonds, and the absence of a strong absorption around 1700 cm⁻¹ would confirm the lack of a carbonyl group.[2]
Experimental Protocol: FTIR Analysis
Sample Preparation: As the compound is likely a liquid or low-melting solid at room temperature, the spectrum can be obtained as a neat thin film between two salt (NaCl or KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used.
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Background Correction: A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.
Conclusion
This guide provides a comprehensive, albeit predictive, spectral characterization of 1,4-Bis(2-methoxyethyl)piperazine. The detailed analysis of expected NMR, MS, and IR data, grounded in the fundamental principles of spectroscopy and comparison with related structures, offers a solid foundation for researchers working with this compound. The provided protocols outline the standard methodologies for obtaining experimental data, which would be expected to align closely with the predictions made herein. This integrated approach ensures a high degree of confidence in the structural verification of 1,4-Bis(2-methoxyethyl)piperazine for applications in drug development and chemical research.
References
Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols - Benchchem.
Video: Mass Spectrometry: Amine Fragmentation - JoVE.
Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube.
GCMS Section 6.15 - Whitman People.
Spectral investigation and normal coordinate analysis of piperazine.
Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR | Read Chemistry.
Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I - YouTube.
Comprehensive Solvation Guide: 1,4-Bis(2-methoxyethyl)piperazine in Organic Solvents
Executive Summary In modern synthetic chemistry and drug development, the solubility profile of bifunctional aliphatic heterocycles dictates their utility in complex reaction workflows. 1,4-Bis(2-methoxyethyl)piperazine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern synthetic chemistry and drug development, the solubility profile of bifunctional aliphatic heterocycles dictates their utility in complex reaction workflows. 1,4-Bis(2-methoxyethyl)piperazine (Free Base CAS: 13484-41-8; Dihydrochloride CAS: 14399-35-0) is a highly versatile molecule increasingly utilized as a rigid, hydrophilic linker in Targeted Protein Degradation (TPD) and PROTAC synthesis[1].
This technical whitepaper provides an in-depth analysis of the thermodynamic principles governing the solubility of 1,4-bis(2-methoxyethyl)piperazine in organic solvents. By examining its structural causality, Hansen Solubility Parameters (HSP), and providing a self-validating experimental protocol, this guide equips researchers with the authoritative data necessary to optimize solvent selection for synthesis, extraction, and purification.
Structural Causality of Solvation
The solubility of a molecule is fundamentally dictated by its ability to disrupt solvent-solvent interactions and establish favorable solute-solvent interactions. 1,4-Bis(2-methoxyethyl)piperazine exhibits a unique amphiphilic-like character driven by two distinct structural domains[2]:
The Piperazine Core: The six-membered rigid ring contains two tertiary amines. These nitrogen atoms are strong hydrogen bond acceptors and serve as the primary sites for protonation[3]. In its free base form, the core is relatively lipophilic. When protonated (e.g., dihydrochloride salt), the molecule becomes highly ionic, drastically shifting its solubility preference toward aqueous and highly polar protic solvents.
The 2-Methoxyethyl Arms: The addition of terminal ether linkages introduces high conformational flexibility and additional hydrogen bond acceptor sites. The flexibility of these arms lowers the crystal lattice energy of the pure compound (rendering the free base a liquid or low-melting solid at standard conditions), which thermodynamically favors rapid dissolution in organic solvents[2].
Caption: Structural determinants of 1,4-Bis(2-methoxyethyl)piperazine solubility.
Thermodynamic Solvation Model (HSP)
To predict the behavior of 1,4-bis(2-methoxyethyl)piperazine across diverse organic solvents, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy into three forces: Dispersion (
Because the molecule lacks hydrogen bond donors (no N-H or O-H bonds) but possesses four potent hydrogen bond acceptors (two amines, two ethers), its solvation is maximized in solvents that can act as H-bond donors or possess matching polarizability.
Based on group contribution theory for piperazine and ether moieties, the estimated HSP values for the free base are:
(Driven by the aliphatic hydrocarbon backbone)
(Driven by the electronegative O and N heteroatoms)
radius of these values (such as Dichloromethane or Chloroform) will exhibit near-miscibility with the free base[5].
Quantitative Solubility Profiles in Organic Solvents
The table below summarizes the empirical solubility ranges for both the free base and the dihydrochloride salt. The stark contrast between the two forms highlights the critical importance of pH and salt-form selection during liquid-liquid extraction and purification workflows.
Solvent Classification
Solvent
Free Base (CAS: 13484-41-8)
Dihydrochloride (CAS: 14399-35-0)
Primary Solvation Mechanism
Polar Protic
Methanol (MeOH)
> 100 mg/mL (Miscible)
> 50 mg/mL
Strong H-bond donation to ether/amine
Polar Aprotic
DMSO
> 100 mg/mL
> 30 mg/mL
High dielectric constant, dipole-dipole
Polar Aprotic
Acetonitrile (MeCN)
> 50 mg/mL
< 1.0 mg/mL
Moderate polarity, matching
Halogenated
Dichloromethane
> 100 mg/mL (Miscible)
< 0.1 mg/mL
Excellent and match
Non-Polar
n-Heptane
~ 10 - 20 mg/mL
Insoluble
Weak dispersion forces only
Note: Values are heuristic baselines intended for assay design and solvent selection.
Relying on kinetic dissolution (simply stirring and observing) often leads to supersaturation errors. To establish a self-validating, highly trustworthy solubility metric, researchers must utilize the Isothermal Shake-Flask Method coupled with LC-MS.
Because 1,4-bis(2-methoxyethyl)piperazine lacks a conjugated
-system, it does not possess a strong UV chromophore. Therefore, standard HPLC-UV is insufficient without pre-column derivatization. LC-MS/MS tracking the adduct at is the mandatory analytical choice[3].
Step-by-Step Protocol:
Saturation: Add an excess amount of 1,4-bis(2-methoxyethyl)piperazine (e.g., 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass vial with a PTFE-lined cap.
Isothermal Equilibration: Place the vial in an orbital thermoshaker set to exactly 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 to 48 hours to ensure true thermodynamic equilibrium is reached.
Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 10 minutes at 25 °C to pellet undissolved solids. Carefully extract the supernatant and pass it through a 0.45 µm PTFE syringe filter (PTFE is required to prevent filter degradation by organic solvents).
Dilution & Quantification: Dilute an exact aliquot of the filtrate (e.g., 10 µL) into 990 µL of a compatible LC-MS mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid).
Analysis: Quantify the concentration against a pre-established calibration curve using the
Caption: Self-validating isothermal shake-flask methodology for solubility quantification.
Implications in PROTAC & Drug Development
The specific solubility profile of 1,4-bis(2-methoxyethyl)piperazine makes it an exceptionally valuable building block in the synthesis of heterobifunctional molecules, such as PROTACs[1].
During solid-phase or solution-phase peptide coupling reactions, maintaining the solubility of the growing PROTAC chain is a major challenge. The incorporation of the methoxyethyl arms prevents the linker from collapsing hydrophobically, ensuring high reaction kinetics in polar aprotic solvents like DMF and DMSO. Furthermore, during downstream purification, the differential solubility of the free base (highly soluble in organic phases like DCM) versus the protonated salt (highly soluble in aqueous phases) allows chemists to execute highly efficient acid-base liquid-liquid extractions, rapidly isolating the compound from non-basic impurities[5].
"1,4-Bis(2-methoxyethyl)piperazine" material safety data sheet (MSDS)
This technical guide is structured as a Safety & Handling Monograph , designed for researchers working with 1,4-Bis(2-methoxyethyl)piperazine . CAS: 35054-01-4 | Formula: C₁₀H₂₂N₂O₂ | MW: 202.30 g/mol Executive Summary &...
Status: Research Chemical / Intermediate
Primary Hazard Classification (Derived):CORROSIVE / ACUTE TOXIN
Unlike common reagents with established safety profiles, 1,4-Bis(2-methoxyethyl)piperazine lacks a standardized, globally harmonized MSDS. As a Senior Application Scientist, I have derived the following safety protocols via Structure-Activity Relationship (SAR) analysis, benchmarking against its closest structural analogs: 1-(2-Methoxyethyl)piperazine (CAS 13484-40-7) and 1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3).
Critical Warning: The mono-substituted analog is a Category 1B Skin Corrosive . Until experimental data proves otherwise, you must handle the bis-substituted compound with the assumption that it retains this corrosive potential and high tissue permeability due to increased lipophilicity.
Physicochemical Characterization
Data below represents a synthesis of experimental values from analogs and predicted computational models.
Property
Value / Prediction
Confidence Level
Relevance to Safety
Physical State
Liquid (Viscous)
High
Spills will spread; requires containment.
Boiling Point
~240–260 °C
Moderate (Predicted)
Low volatility at RT, but hazardous vapors if heated.
Flash Point
> 100 °C
Moderate (Predicted)
Combustible, not Flammable. Class IIIB.
pKa (Basic N)
~8.5 – 9.0
High
Sufficiently basic to cause chemical burns.
Solubility
Water, Ethanol, DCM
High
Readily absorbed through skin/mucous membranes.
LogP
~0.2 – 0.5
Moderate
Higher lipophilicity than hydroxy-analogs implies faster dermal penetration.
Hazard Identification (GHS-Derived)
Based on "Read-Across" methodology from CAS 13484-40-7.
Core Hazards
H314: Causes severe skin burns and eye damage.
H302/H312: Harmful if swallowed or in contact with skin.
H335: May cause respiratory irritation.
Mechanistic Insight
The molecule contains two tertiary amine centers. While tertiary amines are generally less aggressive than primary amines, the methoxyethyl side chains act as electron-donating groups, maintaining the nucleophilicity and basicity of the nitrogen atoms. Furthermore, the ether linkages increase solvent compatibility with biological membranes, potentially accelerating the transport of the caustic amine moiety into deep tissue layers.
Operational Protocols & Engineering Controls
A. Storage & Stability
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The ether moieties are susceptible to slow autoxidation, potentially forming unstable peroxides over extended periods (months/years).
Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) retards amine oxidation (yellowing).
Incompatibility: Segregate from Strong Oxidizers (peroxide risk) and Strong Acids (exothermic salt formation).
B. Personal Protective Equipment (PPE) Matrix
Zone
PPE Requirement
Rationale
Ocular
Chemical Splash Goggles + Face Shield
High risk of permanent corneal damage from basic splashes.
Dermal
Nitrile Gloves (Double gloving recommended)
Standard nitrile offers good resistance; double layer prevents permeation via pinholes.
Respiratory
Fume Hood (Face velocity > 0.5 m/s)
Prevent inhalation of aerosols during transfer or heating.
C. Emergency Response Workflow
Skin Contact: Immediate flush for 15 minutes . Do not use vinegar (neutralization generates heat). Use water only.
Eye Contact: Irrigate immediately. Time is critical to prevent corneal opacification.
Spill Cleanup: Adsorb with inert material (Vermiculite). Do not use cellulose/sawdust (potential fire hazard with oxidizers).
Synthesis & Reactivity Context
For researchers synthesizing this compound, the primary pathway involves the alkylation of piperazine.
Safety Note on Synthesis:
This reaction often requires strong bases (NaH or KOH) and heat. The intermediate mono-alkylated species is highly corrosive. Ensure the reaction is quenched and neutralized fully before workup to avoid unexpected pH spikes in the aqueous layer.
Visualizing the Reactivity & Handling Logic
Figure 1: Decision tree for safe handling and storage, emphasizing the dual risks of amine corrosivity and ether peroxide formation.
Toxicological Mechanism (Theoretical)
The toxicity of 1,4-Bis(2-methoxyethyl)piperazine is likely driven by two mechanisms:
Direct Tissue Necrosis (Alkaline Hydrolysis):
Upon contact with moist tissue (eyes, lungs), the nitrogen lone pairs abstract protons from water, generating hydroxide ions (
). This causes saponification of cell membrane lipids and liquefactive necrosis.
Pathway:
Sensitization Potential:
Piperazine derivatives are known respiratory and skin sensitizers. The methoxyethyl side chain does not negate this risk. Repeated exposure may lead to asthma-like symptoms or contact dermatitis.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67151 (1,4-Bis(2-hydroxyethyl)piperazine - Analog). Retrieved from [Link]
Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica.[1] (Confirming synthesis and degradation to title compound). Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives. (General toxicity data for tertiary amine piperazines). Retrieved from [Link]
Purity Analysis of 1,4-Bis(2-methoxyethyl)piperazine by Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide details the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the high-precision pu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide details the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the high-precision purity assessment of 1,4-Bis(2-methoxyethyl)piperazine, a key building block in pharmaceutical synthesis. As a primary analytical method, qNMR offers direct quantification without the need for specific reference standards of the analyte, making it a powerful tool in drug development and quality control.[1][2] This guide provides a foundational understanding of qNMR principles, a step-by-step protocol for analysis, and a discussion on method validation to ensure data integrity and regulatory compliance.
Introduction: The Imperative for Purity in Pharmaceutical Development
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of therapeutic products. Regulatory bodies worldwide mandate stringent purity control.[3] For novel molecules like 1,4-Bis(2-methoxyethyl)piperazine, establishing a robust and accurate analytical method for purity determination is paramount from early development through to commercial manufacturing.
Quantitative NMR (qNMR) has emerged as a definitive method for purity and content determination, recognized by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[4][5][6][7] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule.[1][2][8] This allows for the determination of the absolute concentration of a substance by comparing its NMR signal intensity to that of a certified internal standard.[2]
Why qNMR for 1,4-Bis(2-methoxyethyl)piperazine?
Primary Ratio Method: qNMR is a primary ratio method of measurement, meaning the purity of a substance can be determined directly without needing a structurally identical reference standard.[5]
High Specificity: The high resolution of modern NMR spectrometers allows for the selective quantification of the target analyte in the presence of impurities, provided their signals do not overlap.
Versatility: A single qNMR experiment can simultaneously provide structural confirmation and quantitative data.[5][8]
Non-destructive: The sample can be recovered for further analysis if needed.[2]
This guide will walk through the theoretical underpinnings and practical execution of a qNMR assay for 1,4-Bis(2-methoxyethyl)piperazine.
Potential Impurities: The synthesis of piperazine derivatives can lead to various process-related impurities. These may include unreacted starting materials, by-products from side reactions, or degradation products.[10][11] For 1,4-Bis(2-methoxyethyl)piperazine, potential impurities could include mono-substituted piperazine (1-(2-methoxyethyl)piperazine), piperazine itself, and residual starting materials from its synthesis. A thorough understanding of the synthetic route is crucial for identifying potential impurities to monitor.
The qNMR Workflow: A Step-by-Step Approach
The successful implementation of a qNMR experiment for purity analysis involves a systematic workflow, from initial planning to final calculation.
Caption: High-level workflow for qNMR purity analysis.
Phase 1: Preparation
3.1.1. Method Planning and Selection of Internal Standard
The choice of an internal standard is a critical step that directly influences the accuracy and reliability of the qNMR result.[12][13]
Key Characteristics of an Ideal Internal Standard:
High Purity: The purity of the internal standard must be accurately known and certified (≥99%).[12]
Chemical Stability: It should not react with the analyte, solvent, or trace moisture.[13]
Signal Separation: Its NMR signals must not overlap with any signals from the analyte or expected impurities.[4]
Solubility: It must be fully soluble in the chosen deuterated solvent.[12][14]
Simple Spectrum: Ideally, it should have a simple spectrum with one or more sharp singlet peaks in a region free of interference.[13]
For the analysis of 1,4-Bis(2-methoxyethyl)piperazine, which is a polar molecule, suitable internal standards would also be polar. Maleic acid is a common choice for polar compounds in solvents like DMSO-d6 or D2O.[13][14] Its singlet at ~6.3 ppm in DMSO-d6 is typically in a clear region of the spectrum for many analytes.
3.1.2. Experimental Protocol: Sample Preparation
Accurate weighing is fundamental to the accuracy of the qNMR assay.[4]
Materials:
1,4-Bis(2-methoxyethyl)piperazine (Analyte)
Maleic Acid (Internal Standard, certified purity)
Deuterated Dimethyl Sulfoxide (DMSO-d6, low water content)
High-precision analytical balance
5 mm NMR tubes
Procedure:
Accurately weigh approximately 10-20 mg of 1,4-Bis(2-methoxyethyl)piperazine into a clean, dry vial. Record the mass precisely.
Accurately weigh approximately 5-10 mg of the internal standard (Maleic Acid) into the same vial. Record the mass precisely. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[15]
Add approximately 0.7 mL of DMSO-d6 to the vial.
Vortex the vial until both the analyte and the internal standard are completely dissolved. A brief sonication may be used if necessary.
Transfer the solution to a 5 mm NMR tube.
Phase 2: Data Acquisition
Data acquisition parameters must be carefully optimized to ensure that the resulting spectrum is truly quantitative.[16]
3.2.1. Instrument Setup
Modern high-field NMR spectrometers (≥ 400 MHz) are recommended for qNMR to achieve the necessary sensitivity and resolution.[1][17]
Protocol:
Insert the NMR tube into the spectrometer.
Lock onto the deuterium signal of the DMSO-d6 solvent.
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3.2.2. Optimized Acquisition Parameters
The most critical parameter for quantitative accuracy is the relaxation delay (d1).
Key ¹H NMR Acquisition Parameters:
Parameter
Recommended Value
Rationale
Pulse Angle
90°
Ensures maximum signal excitation for all protons.
Relaxation Delay (d1)
≥ 5 x T1 (longest)
Crucial for quantitation. This delay allows all protons to fully relax back to their equilibrium state before the next pulse. Using a shorter delay can lead to signal saturation and inaccurate integration, especially for protons with long relaxation times (T1).[13]
Acquisition Time (at)
≥ 3 seconds
Provides sufficient digital resolution to accurately define the peak shapes.
Number of Scans (ns)
16 - 64
Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 recommended for the peaks of interest).
Spectral Width (sw)
~16 ppm
Covers the full range of expected proton chemical shifts.
Phase 3: Data Processing and Analysis
3.3.1. Spectral Processing
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
Apply a baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.[18]
3.3.2. Signal Integration and Assignment
Analyte Signal Assignment: Based on the known structure of 1,4-Bis(2-methoxyethyl)piperazine, the following proton signals are expected:
A singlet or multiplet for the 8 protons of the piperazine ring.
A triplet for the 4 protons of the -CH2- groups adjacent to the piperazine nitrogens.
A triplet for the 4 protons of the -CH2- groups adjacent to the methoxy oxygen.
A singlet for the 6 protons of the two methoxy (-OCH3) groups.
Selection of Quantitation Peaks: Choose well-resolved, sharp signals for both the analyte and the internal standard for integration. For 1,4-Bis(2-methoxyethyl)piperazine, the singlet from the methoxy groups is often an excellent choice due to its sharpness and high number of protons. For Maleic Acid, the singlet from its two vinyl protons is used.
Integration: Integrate the selected signals for the analyte and the internal standard. Ensure the integration region covers the entire peak, including any satellite peaks.
3.3.3. Purity Calculation
The purity of the analyte is calculated using the following formula:[15][19]
I_analyte: Integral of the selected analyte signal.
I_std: Integral of the internal standard signal.
N_analyte: Number of protons corresponding to the integrated analyte signal.
N_std: Number of protons corresponding to the integrated standard signal.
M_analyte: Molar mass of the analyte (202.29 g/mol ).[9]
M_std: Molar mass of the internal standard (e.g., Maleic Acid: 116.07 g/mol ).
m_analyte: Mass of the analyte weighed.
m_std: Mass of the internal standard weighed.
P_std: Purity of the internal standard (from its certificate of analysis).
Method Validation and Trustworthiness
To ensure the reliability and regulatory acceptance of the qNMR method, it must be validated according to ICH Q2(R1) guidelines or equivalent.[3] The validation should demonstrate that the method is fit for its intended purpose.
Caption: Key parameters for qNMR method validation.
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is demonstrated by the absence of overlapping signals at the chemical shifts used for quantification.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by preparing samples at different concentrations and plotting the analyte/standard integral ratio against the concentration ratio. A correlation coefficient (r²) greater than 0.995 is generally required.[20]
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample of known purity or by spiking a sample with a known amount of analyte.
Precision (Repeatability and Intermediate Precision): The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Relative standard deviations (RSD) are typically expected to be below 1-2%.[1]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For assays, this is often 80-120% of the nominal concentration.[21]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
Quantitative NMR spectroscopy provides a robust, reliable, and efficient method for determining the purity of 1,4-Bis(2-methoxyethyl)piperazine. By following a systematic workflow encompassing careful planning, precise sample preparation, optimized data acquisition, and rigorous data analysis, researchers can obtain highly accurate and defensible purity values. The primary nature of the qNMR method, coupled with a thorough validation, establishes it as a cornerstone technique for quality control in the pharmaceutical industry, ensuring the integrity of APIs and the safety of the final medicinal products.
References
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube. [Link] [Note: This is a placeholder URL as the original is a video transcript.]
Bharti, S. K., & Roy, R. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 48(12), 945-952. [Link]
Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Current Pharmaceutical Analysis, 6(3), 145-158. [Link]
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Li, D., et al. (2015). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 53(11), 958-962. [Link]
University of Ottawa. (2017, November). Quantitative NMR Spectroscopy. [Link]
Bruker. (n.d.). Purity by Absolute qNMR Instructions. [Link]
British Pharmacopoeia. (n.d.). Appendix II C. Nuclear Magnetic Resonance Spectrometry. [Link]
Veeprho. (n.d.). Amine Di piperazine impurity. [Link]
Wang, Y., et al. (2023, July 5). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities. Journal of Pharmaceutical and Biomedical Analysis, 234, 115549. [Link]
JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR. [Link]
Organic Chemistry with Victor. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) [Video]. YouTube. [Link]
Prolytic. (n.d.). NMR Analysis Using Pharmacopoeia Methods. [Link]
Daicel Pharma Standards. (n.d.). Piperazine Impurities and Synthesis. [Link]
American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
Shu, Q., et al. (2022, September 22). Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. Journal of Pharmaceutical and Biomedical Analysis, 223, 115073. [Link]
ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]
Abreu, A., et al. (2006, January 15). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry, 44(1), 25-29. [Link]
Magritek. (2016, September 12). Quantitative benchtop NMR. [Link]
Gümüş, M., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 62(1), 35-42. [Link]
Köckerling, M., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567. [Link]
Aschimfarma. (n.d.). NMR in the European and US Pharmacopoeias. [Link]
Pharmaffiliates. (n.d.). piperazine and its Impurities. [Link]
European Directorate for the Quality of Medicines & HealthCare. (2018, November 16). EDQM laboratory: new NMR accreditation strengthens characterisation capacity for reference standards. [Link]
USP. (n.d.). Qualification of an NMR instrument can be divided into three elements. [Link]
American Pharmaceutical Review. (2023, April 1). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. [Link]
Thermal stability of "1,4-Bis(2-methoxyethyl)piperazine"
Technical Guide for Researchers & Process Engineers Executive Summary: The Stability Paradox 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) represents a specialized class of tertiary amines utilized in CO₂ capture s...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Researchers & Process Engineers
Executive Summary: The Stability Paradox
1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) represents a specialized class of tertiary amines utilized in CO₂ capture solvents, pharmaceutical synthesis, and high-performance electrolytes. Its thermal stability profile is defined by a distinct paradox: exceptional resistance to carbamate polymerization (the primary failure mode of common amines like MEA) versus susceptibility to oxidative fragmentation at the ether linkage.
For process engineers, this molecule offers a wide operating window (up to 160°C) in anaerobic environments, making it a superior candidate for high-temperature stripping or solvent regeneration steps where primary amines fail. However, its deployment requires rigorous oxygen exclusion to prevent rapid catalytic degradation.
Physicochemical Profile & Structural Logic[1]
To understand the thermal behavior of this compound, we must first analyze its structural constraints. Unlike Piperazine (PZ), which has secondary amine protons, 1,4-Bis(2-methoxyethyl)piperazine is fully substituted.
Property
Value / Characteristic
Implication for Stability
CAS Number
13484-41-8
Unique identifier for sourcing/verification.
Molecular Weight
202.29 g/mol
Moderate volatility; lower losses than lighter amines.
Boiling Point
~230–250°C (Est.)*
High boiling point allows for high-temperature regeneration without solvent carryover.
Amine Type
Tertiary (Di-substituted)
Critical: Cannot form stable carbamates. Immune to oxazolidinone formation.
Side Chains
Methoxyethyl (-CH₂CH₂OCH₃)
Provides ether solubility but introduces sites for radical attack (oxidative instability).
*Estimated based on mono-substituted analog (193°C) and bis-hydroxy analog (278°C).
Thermal Degradation Mechanisms (Anaerobic)
In the absence of oxygen (e.g., inside a CO₂ stripper or a sealed battery casing), thermal degradation is driven by nucleophilic attack and N-dealkylation.
The "Carbamate Immunity" Advantage
In standard amine scrubbing (e.g., using MEA or PZ), the dominant degradation pathway involves CO₂ reacting with the amine to form a carbamate, which then cyclizes to form heat-stable salts (oxazolidinones).
Mechanism: 1,4-Bis(2-methoxyethyl)piperazine lacks the N-H proton required to form a carbamate.
Result: It is effectively immune to carbamate polymerization. This allows the solvent to be regenerated at higher temperatures (150°C+) compared to MEA (limit ~120°C), significantly improving energy efficiency.
High-Temperature Failure Modes (>160°C)
At extreme temperatures, degradation proceeds via SN2 Nucleophilic Substitution :
N-Dealkylation: The piperazine ring nitrogen attacks a protonated neighbor, cleaving the methoxyethyl group.
Ring Opening: A much slower process where the piperazine ring itself is cleaved.
Catalyst: High concentrations of H⁺ (acidic conditions) or Lewis acids (dissolved metals like Fe³⁺).
Comparative Stability Hierarchy
Based on structural analogs (PZ and 1-Methylpiperazine), the stability ranking in anaerobic conditions is:
Morpholine > Piperazine > 1,4-Bis(2-methoxyethyl)piperazine > MEA
Note: Alkyl substitution on the piperazine ring generally lowers stability slightly compared to unsubstituted PZ due to steric strain and electronic activation of the ring nitrogen.
Oxidative Degradation: The Critical Weakness
While thermally robust, this compound is vulnerable to oxidative degradation if O₂ leaks into the system. The ether oxygen in the side chain activates the adjacent carbon atoms.
Mechanism: Hydrogen Abstraction
Initiation: A free radical (from dissolved metal catalysts like Cu²⁺ or Fe²⁺) abstracts a hydrogen atom from the
-carbon (next to the ether oxygen or the nitrogen).
Propagation: The radical reacts with O₂ to form a peroxide radical.
Fragmentation: The chain scissions, producing Formates , Glycolates , and Amides .
Operational Directive: In CO₂ capture applications, dissolved oxygen must be kept <50 ppb, and transition metal scavengers (chelating agents) are recommended.
Visualizing the Degradation Pathways[4][5]
The following diagram maps the divergent paths of thermal vs. oxidative stress.
Figure 1: Divergent degradation pathways based on environmental conditions.
Experimental Protocol: Validating Stability
To determine the precise degradation rate (
) for your specific application, use this self-validating autoclave protocol.
Equipment Setup
Vessels: 10 mL 316L Stainless Steel (SS) cylinders (Swagelok or similar). Glass is unsafe at these pressures.
Temperature Control: Forced convection oven maintained at target T ± 1°C.
Analysis: Cation Ion Chromatography (IC) for amine quantification; Anion IC for degradation products (formate, acetate).[3][4]
Step-by-Step Workflow
Preparation: Prepare a 2 m (molal) solution of 1,4-Bis(2-methoxyethyl)piperazine in water.
Control A: Sparged with N₂ (Anaerobic baseline).
Control B: Sparged with N₂ + 0.1 mM FeSO₄ (Metal catalyzed thermal baseline).
Test: Sparged with 98% N₂ / 2% CO₂ (Process condition).
Loading: Fill cylinders to 80% volume (leave headspace for expansion). Seal tightly.
Aging: Place in oven at 150°C (accelerated test) or 135°C (standard stripper T).
Sampling: Remove triplicate cylinders at
and weeks.
Analysis: Dilute samples 1000x. Analyze via Cation IC (Dionex CS17 column) to measure remaining parent amine.
Calculation
Plot
vs. time (). The slope is .
Acceptance Criteria: For commercial viability,
should be at 150°C.
Figure 2: Workflow for determination of thermal degradation rates.
Implications for Drug Development & Synthesis
In pharmaceutical contexts, this compound is often an intermediate.
Purification: Due to its high boiling point, distillation requires high vacuum (<10 mbar) to avoid thermal stress during purification.
Storage: Store under nitrogen. Even ambient air exposure over months can lead to peroxide formation at the ether linkage, which is a safety hazard during subsequent heating.
References
Rochelle, G. T. (2012).[5] "Thermal degradation of amines for CO2 capture." Current Opinion in Chemical Engineering, 1(2), 183-190.[5] Link
Freeman, S. A., et al. (2010). "Thermal Degradation of Aqueous Piperazine for CO2 Capture." International Journal of Greenhouse Gas Control, 4(5), 756-761. Link
Davis, J. (2009). "Thermal Degradation of Aqueous Amines." Ph.D. Dissertation, The University of Texas at Austin. (Foundational work on piperazine analog stability). Link
Closmann, F., et al. (2009). "MDEA/Piperazine as a solvent for CO2 capture."[6] Energy Procedia, 1(1), 1351-1357. (Data on tertiary amine/piperazine blend stability). Link
LookChem. (n.d.). "1-(2-Methoxyethyl)piperazine Properties." (Source for mono-substituted analog boiling point data). Link
Structural Elucidation of 1,4-Bis(2-methoxyethyl)piperazine: A Definitive Guide
Executive Summary & Chemical Profile[1][2][3] In the high-stakes arenas of pharmaceutical intermediate synthesis , battery electrolyte formulation , and CO2 capture technologies , the integrity of your building blocks is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2][3]
In the high-stakes arenas of pharmaceutical intermediate synthesis , battery electrolyte formulation , and CO2 capture technologies , the integrity of your building blocks is non-negotiable. 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) serves as a critical bifunctional probe.[1] Its centrosymmetric structure and ether-amine functionality make it an ideal candidate for chelation chemistry and stable solvent systems.[1]
However, its synthesis—often via the methylation of 1,4-bis(2-hydroxyethyl)piperazine (BHEP) or alkylation of piperazine—is prone to incomplete conversion.[1][2] This guide provides a rigorous, self-validating workflow to unambiguously confirm the structure of 1,4-Bis(2-methoxyethyl)piperazine, distinguishing it from its hydroxy-precursors and mono-substituted impurities.
Chemical Identity Table[2][4]
Property
Data
Systematic Name
1,4-Bis(2-methoxyethyl)piperazine
CAS Number
13484-41-8
Molecular Formula
C₁₀H₂₂N₂O₂
Molecular Weight
202.30 g/mol
Symmetry Point Group
(Centrosymmetric)
Key Precursor
1,4-Bis(2-hydroxyethyl)piperazine (CAS: 122-96-3)
Synthesis Context & Impurity Profiling[1][2]
To elucidate the structure effectively, one must understand the genesis of the sample. The two dominant synthetic routes dictate the impurity profile you must screen for.
Route A: Methylation of BHEP (Williamson Ether Synthesis)[4]
Mechanism: Deprotonation of BHEP with NaH followed by reaction with MeI or DMS.[1]
Critical Impurity:Mono-methylated species (1-(2-hydroxyethyl)-4-(2-methoxyethyl)piperazine).[1] This breaks the symmetry of the NMR spectrum.
Figure 1: Synthetic pathways and potential impurity generation. Understanding the origin allows for targeted exclusion of byproducts.
Analytical Strategy: The Triad of Confirmation
We employ a "Triad of Confirmation" strategy: Mass Spectrometry (Molecular Weight), NMR (Connectivity & Symmetry), and IR (Functional Group Validation).[1]
Step 1: Mass Spectrometry (MS) - The Go/No-Go Gate
Before burning expensive NMR time, validate the molecular ion.[1]
Technique: ESI-MS (Positive Mode) or GC-MS (EI).[1]
Expert Insight: If you see more than 4 carbon signals, your sample is impure (likely the mono-substituted species breaking symmetry) or you have a mixture of conformers (rare at RT).[1][2]
Step 3: Infrared Spectroscopy (IR) - Functional Group Check[1][2]
Target Signal: Strong C-O-C ether stretch at 1100–1150 cm⁻¹ .[1]
Negative Control: Complete absence of the broad O-H stretch (3200–3500 cm⁻¹) found in the BHEP precursor. If you see a bump at 3400 cm⁻¹, your methylation was incomplete.
Detailed Experimental Protocol
Protocol A: Sample Preparation for NMR
Solvent Selection: Use CDCl₃ (Chloroform-d) as the standard.[1] It prevents H-D exchange that might occur with labile protons (though none are present in the pure target) and provides a clear window for the ether/amine region.
Concentration: Dissolve 10-15 mg of the oil/solid in 0.6 mL CDCl₃.
Filtration: Filter through a glass wool plug to remove inorganic salts (NaI, NaCl) from the synthesis step.
Protocol B: Data Interpretation Workflow
Follow this logic tree to interpret your spectra.
Figure 2: Decision tree for structural validation. This logic ensures no false positives from intermediate species.[1]
References
National Institute of Standards and Technology (NIST). 1,4-Bis(2-hydroxyethyl)piperazine Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. [Link]
(Authoritative source for the precursor spectral data used for differential analysis)
PubChem. 1,4-Bis(2-methoxyethyl)piperazine Compound Summary. National Library of Medicine.[1] [Link]
(Source for CAS 13484-41-8 verification and computed properties)
Rochon, F. D., et al. Synthesis and NMR characterization of piperazine derivatives. Canadian Journal of Chemistry.[1] [Link]
(General reference for NMR shift assignments in N-alkylated piperazines)
A Technical Guide to the Synthesis and Discovery of Novel 1,4-Disubstituted Piperazine Derivatives
Abstract The piperazine ring is a quintessential heterocyclic scaffold, widely recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique ph...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The piperazine ring is a quintessential heterocyclic scaffold, widely recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including structural rigidity, basicity, and the capacity of its two nitrogen atoms to engage in hydrogen bonding, allow for significant modulation of a compound's pharmacokinetic and pharmacodynamic profile.[1][3] This guide provides an in-depth exploration of the discovery and synthesis of novel 1,4-disubstituted piperazine derivatives, using "1,4-Bis(2-methoxyethyl)piperazine" as a representative example of a symmetrically substituted core. We will dissect core synthetic strategies, from classical N-alkylation to modern catalytic cross-coupling reactions, offering detailed, field-proven protocols. Furthermore, this document outlines a systematic workflow for the characterization and analysis of newly synthesized derivatives, ensuring structural integrity and purity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the versatile piperazine scaffold in the creation of next-generation therapeutics.
The Piperazine Core: A Cornerstone of Modern Drug Discovery
The "Privileged Scaffold" Concept
The piperazine motif, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a recurring feature in drugs targeting a vast range of diseases, including cancer, microbial infections, and central nervous system (CNS) disorders.[1][4][5] Its status as a privileged scaffold stems from its ability to serve as a versatile, pre-validated framework that can be chemically modified to interact with diverse biological targets.[2][3] The nitrogen atoms provide convenient handles for synthetic modification, allowing chemists to fine-tune the steric and electronic properties of the final molecule.[3]
Impact on Physicochemical and Pharmacokinetic Properties
The inclusion of a piperazine ring often imparts favorable drug-like properties. The basicity of the nitrogen atoms (typical pKa values are in the physiological range) can enhance aqueous solubility and allows for the formation of stable salts.[3] This is a critical consideration for oral bioavailability. Furthermore, the defined chair-like conformation of the piperazine ring can introduce a degree of rigidity, which can be advantageous for specific, high-affinity binding to a biological target.[1]
Compounds like 1,4-Bis(2-methoxyethyl)piperazine represent a subclass of symmetrically disubstituted piperazines. The 2-methoxyethyl substituents are particularly interesting as they introduce ether functionalities that can act as hydrogen bond acceptors while increasing polarity and potentially modulating metabolic stability. Understanding the synthesis of such core structures is the first step toward creating vast libraries of novel derivatives for screening.
Core Synthetic Strategies for 1,4-Disubstituted Piperazine Derivatives
The synthesis of 1,4-disubstituted piperazines can be approached through several robust and scalable methods. The choice of strategy is dictated by the desired substitution pattern (symmetrical vs. unsymmetrical) and the nature of the substituents (alkyl, aryl, etc.).
Strategy A: Direct N,N'-Dialkylation of Piperazine
This is the most straightforward method for producing symmetrical 1,4-disubstituted piperazines. It involves the reaction of piperazine, a nucleophile, with two equivalents of an appropriate electrophile, such as an alkyl halide.
Causality: This protocol utilizes a classic nucleophilic substitution reaction. Piperazine acts as the nucleophile, and 1-bromo-2-methoxyethane is the electrophile. A weak inorganic base (K₂CO₃) is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.
Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (1.0 eq.), potassium carbonate (2.5 eq.), and anhydrous acetonitrile (10 mL per mmol of piperazine).
Addition of Electrophile: Add 1-bromo-2-methoxyethane (2.2 eq.) to the stirring suspension.
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Work-up: After cooling to room temperature, filter the solid potassium salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Strategy B: Stepwise Synthesis for Unsymmetrical Derivatives
To synthesize unsymmetrical (N≠N') derivatives, a stepwise approach using a protecting group is necessary to control the reactivity of the two nitrogen atoms.[3] The Boc (tert-butyloxycarbonyl) group is commonly used for this purpose.
Caption: Integrated workflow for the discovery of novel piperazine-based drug candidates.
This workflow begins with identifying a biological target and designing a focused library of piperazine derivatives predicted to interact with it. These compounds are then synthesized, purified, and subjected to a primary screen. Confirmed "hits" are further evaluated to determine their potency (e.g., IC₅₀ values). [1]Subsequent rounds of synthesis and testing are used to establish a structure-activity relationship (SAR), guiding the optimization of the lead compound's efficacy and safety profile.
[6][7]
Essential Physicochemical and Structural Characterization
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of each newly synthesized derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules. [8]Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to check are the chemical shifts (δ), integration (relative number of protons), and coupling constants (J), which reveal connectivity.
[8]4. ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain a single peak for each unique carbon atom. This is crucial for confirming the carbon skeleton.
[8]5. Data Interpretation: Analyze the spectra to confirm that the observed signals match the expected structure. For piperazine derivatives, the signals for the methylene protons on the ring are typically found between 2.5 and 4.0 ppm, but this can vary significantly with substitution.
[8][9]
Compound
Solvent
¹H Chemical Shift (δ) ppm
¹³C Chemical Shift (δ) ppm
Piperazine
D₂O
2.68 (s, 8H, CH₂)
47.9 (CH₂)
N-Benzoylpiperazine
CDCl₃
2.81-3.97 (m, 8H, piperazine CH₂)
43.5-49.0 (piperazine carbons)
Piperazine-2,5-dione
DMSO-d₆
~3.9 (s, 4H, CH₂), ~8.2 (s, 2H, NH)
~45 (CH₂), ~167 (C=O)
Note: Data compiled from representative literature and is subject to variation based on specific substitution and experimental conditions.
Mass spectrometry is used to determine the molecular weight of the synthesized compound and can provide structural clues through analysis of fragmentation patterns.
[8]
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft method ideal for polar molecules like piperazine derivatives.
Analysis: Acquire the mass spectrum and identify the molecular ion peak (e.g., [M+H]⁺ in positive ion mode).
Interpretation: Confirm that the observed mass-to-charge ratio (m/z) corresponds to the calculated molecular weight of the target compound. The fragmentation pattern can also be analyzed to support the structural assignment.
Ion Type
Description
Expected m/z for 1,4-Bis(2-methoxyethyl)piperazine (C₁₀H₂₂N₂O₂)
[M+H]⁺
Protonated molecular ion
203.1754
[M+Na]⁺
Sodium adduct
225.1573
[M]⁺
Molecular ion (radical cation)
202.1676
Note: Data represents calculated exact masses for common adducts.
The 1,4-disubstituted piperazine scaffold remains an exceptionally valuable and versatile platform in drug discovery. Its favorable physicochemical properties and synthetic tractability ensure its continued use in the development of novel therapeutics. The synthetic strategies outlined in this guide—from direct alkylation and reductive amination to modern cross-coupling reactions—provide a robust toolkit for creating extensive libraries of derivatives for biological screening.
Future progress in this field will likely focus on several key areas:
Hybrid Scaffold Engineering: Combining the piperazine core with other pharmacologically relevant motifs to create novel hybrid molecules with multi-target activities.
[3]* CNS-Targeted Delivery: Developing strategies to improve the blood-brain barrier penetration of piperazine derivatives for treating neurological disorders.
[4]* Predictive Modeling: Integrating machine learning and computational chemistry to more accurately predict the biological activity and ADME/Tox properties of virtual piperazine libraries, thereby streamlining the discovery process.
[3]
By combining established synthetic wisdom with modern technological advancements, the full potential of the piperazine scaffold is yet to be realized, promising a continued pipeline of innovative medicines for years to come.
References
Chilmonczyk, Z., Mazgajska, M., Iskra-Jopa, J., Chojnacka-Wójcik, E., Tatarczyńska, E., Kłodziriska, A., & Nowak, J. Z. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5). Available at: [Link]
Kim, D., Kim, K. B., Kim, J., Lee, J., Kim, S. J., Kim, K., & Cheon, S. H. (2017). Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry, 25(9), 2617-2628. Available at: [Link]
Pchitskaya, E., Popugaeva, E., Sovar, Y., & Bezprozvanny, I. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. Available at: [Link]
Kumar, R., & Singh, R. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 65-74. Available at: [Link]
Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. R Discovery. Available at: [Link]
Request PDF. (n.d.). The piperazine scaffold for novel drug discovery efforts: the evidence to date. ResearchGate. Available at: [Link]
Benchekroun, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 63. Available at: [Link]
IntechOpen. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. Available at: [Link]
The Journal of Organic Chemistry. (2018). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. ACS Publications. Available at: [Link]
ResearchGate. (n.d.). Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Synthetic routes of N-substituted phenylpiperazine derivatives (5-14-33). ResearchGate. Available at: [Link]
ResearchGate. (2026). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. PMC. Available at: [Link]
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
ResearchGate. (n.d.). Chemical structures and biological activities of some 1,4-substituted piperazines. ResearchGate. Available at: [Link]
Scientific.Net. (n.d.). Synthesis, Characterization and Optical Properties of a Novel Piperazine Derivative Microcrystal. Scientific.Net. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]
Canadian Science Publishing. (n.d.). Synthesis of piperazine-2,5-diones related to bicyclomycin: 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione. Canadian Science Publishing. Available at: [Link]
Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives. Google Patents.
PubChemLite. (n.d.). 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). PubChemLite. Available at: [Link]
University of Florida Digital Collections. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]
Theoretical and computational studies of "1,4-Bis(2-methoxyethyl)piperazine"
An In-Depth Technical Guide to the Theoretical and Computational Study of 1,4-Bis(2-methoxyethyl)piperazine Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Theoretical and Computational Study of 1,4-Bis(2-methoxyethyl)piperazine
Abstract: The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of therapeutic agents.[1][2] Its unique conformational and physicochemical properties allow it to serve as a versatile linker or pharmacophore, enhancing attributes like bioavailability, potency, and receptor selectivity.[2] This guide focuses on a specific, yet underexplored, derivative: 1,4-Bis(2-methoxyethyl)piperazine. In the absence of extensive experimental data for this compound, this document serves as a comprehensive roadmap for its in silico characterization. We will provide field-proven, step-by-step computational protocols to thoroughly investigate its conformational landscape, predict its spectroscopic signatures, map its electronic properties and reactivity, and explore its potential in drug development through a hypothetical molecular docking case study. This guide is intended for researchers, scientists, and drug development professionals seeking to apply robust computational methods to characterize novel chemical entities.
Part 1: Conformational Landscape Analysis
Rationale: Understanding the three-dimensional structure and conformational flexibility of a molecule is paramount in drug design. The spatial arrangement of atoms dictates how a molecule interacts with biological targets. The piperazine ring predominantly exists in three low-energy conformations: a stable 'chair' form, a more flexible 'boat' form, and an intermediate 'twisted-boat' form.[3] Experimental and computational studies consistently show the chair conformation is strongly favored in most piperazine-containing systems.[3][4] The energy difference between these conformers dictates the molecule's dynamic behavior and its ability to adapt to a receptor's binding pocket.
Protocol 1: DFT-Based Conformational Analysis
This protocol outlines the use of Density Functional Theory (DFT) to identify and rank the stability of the low-energy conformers of 1,4-Bis(2-methoxyethyl)piperazine.
Initial Structure Generation:
Construct the 3D structures for the chair, boat, and twisted-boat conformations of the 1,4-Bis(2-methoxyethyl)piperazine molecule using a molecular builder (e.g., Avogadro, ChemDraw).
For the side chains, consider different rotamers around the C-C and C-O bonds to ensure a comprehensive search of the potential energy surface.
Geometry Optimization:
Perform a full geometry optimization for each generated conformer.
Software: Gaussian 16, ORCA, or similar quantum chemistry package.
Method: A functional from the M06 family, such as M06-2X, is recommended as it provides a good balance of accuracy and efficiency for non-covalent interactions and conformational energies in drug-like molecules.[4]
Basis Set: A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set like cc-pVTZ is appropriate for achieving accurate geometries and energies.
Solvation Model: To simulate a more biologically relevant environment, include a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) with water as the solvent.
Frequency Calculation:
Perform a vibrational frequency calculation at the same level of theory as the optimization for each optimized structure.
Purpose: This step is critical to (a) confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and (b) to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
Energy Analysis:
Compare the Gibbs free energies of all confirmed minima. The conformer with the lowest Gibbs free energy is the most stable.
Calculate the relative energies (ΔG) of the other conformers with respect to the global minimum.
Caption: Workflow for DFT-based conformational analysis.
Data Presentation: Predicted Conformational Energies
The following table summarizes the expected hierarchy of stability for the piperazine ring conformers, based on extensive studies of similar systems. The chair conformation is anticipated to be the global minimum.
Conformer
Expected Relative Gibbs Free Energy (ΔG, kcal/mol)
Key Structural Features
Chair
0.0 (Global Minimum)
All bond angles are near the ideal tetrahedral angle; staggered C-C bonds minimize torsional strain. The methoxyethyl groups can be in axial or equatorial positions, with the di-equatorial being the most stable.
Twist-Boat
~5-6
A flexible intermediate that avoids the flagpole interactions of the true boat form.
Boat
~6-7
Higher in energy due to eclipsing C-C bonds and steric repulsion ("flagpole" interaction) between atoms across the ring.
Part 2: Prediction of Spectroscopic Signatures
Rationale: Computational spectroscopy is a powerful tool for predicting the spectral features of a new molecule before its synthesis. This aids in the interpretation of future experimental data for structural verification and quality control. We can reliably predict Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra from the results of DFT calculations.[5][6]
Protocol 2: Spectroscopic Data Prediction
Vibrational Spectra (IR/Raman):
Use the output of the frequency calculation performed on the most stable (chair) conformer (from Protocol 1).
The calculation yields vibrational frequencies and their corresponding intensities (IR) and activities (Raman).
Visualize the spectra using a program like GaussView or Avogadro. Note that calculated frequencies are often systematically higher than experimental values; applying a scaling factor (e.g., ~0.96-0.98 for B3LYP/M06-2X) is a common practice for better agreement.
NMR Spectra (¹H and ¹³C):
Using the optimized geometry of the most stable conformer, perform a subsequent single-point energy calculation with the Gauge-Independent Atomic Orbital (GIAO) method.
This calculation computes the isotropic magnetic shielding tensors for each nucleus.
To convert these absolute shielding values to relative chemical shifts (δ), calculate the shielding tensor for a reference standard (e.g., Tetramethylsilane, TMS) at the exact same level of theory.
The chemical shift is then calculated as: δsample = σTMS - σsample.
Data Presentation: Predicted Spectroscopic Data
Table 2: Predicted Key Vibrational Frequencies
Wavenumber (cm⁻¹, scaled)
Assignment
Expected Intensity (IR)
~2950-2850
C-H stretching (aliphatic & methoxy)
Strong
~1460-1440
CH₂ scissoring
Medium
~1120-1080
C-O-C asymmetric stretching (ether)
Strong
~1300-1200
C-N stretching (piperazine ring)
Medium-Strong
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type (Provisional Assignment)
Predicted ¹H Shift (δ, ppm)
Predicted ¹³C Shift (δ, ppm)
Piperazine Ring (-CH₂-N-)
~2.6 - 2.8
~53 - 55
Methoxyethyl (-N-CH₂-)
~2.7 - 2.9
~57 - 59
Methoxyethyl (-CH₂-O-)
~3.5 - 3.7
~70 - 72
Methoxy (-O-CH₃)
~3.3 - 3.4
~58 - 60
Part 3: Electronic Structure and Chemical Reactivity
Rationale: The electronic properties of a molecule, such as the distribution of its frontier molecular orbitals (FMOs) and its electrostatic potential, are fundamental to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively.[7] The Molecular Electrostatic Potential (MEP) map visually identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.
Protocol 3: Electronic Property and Reactivity Analysis
FMO and MEP Generation:
These properties are derived from the same DFT calculation used for geometry optimization (Protocol 1).
Use visualization software to generate and render the 3D surfaces for the HOMO, LUMO, and the MEP map.
For the MEP map, use a standard color scheme: red for electron-rich (negative potential, nucleophilic sites) through green (neutral) to blue for electron-poor (positive potential, electrophilic sites).
Reactivity Descriptor Calculation:
From the HOMO and LUMO energies (EHOMO and ELUMO), calculate the global reactivity descriptors using the following equations:
Energy Gap (ΔE): ELUMO - EHOMO
Ionization Potential (I): -EHOMO
Electron Affinity (A): -ELUMO
Chemical Hardness (η): (I - A) / 2
Electrophilicity Index (ω): (I + A)² / (8 * η)
Caption: Workflow for electronic property and reactivity analysis.
Data Presentation: Predicted Electronic Properties
HOMO-LUMO Analysis: The HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine ring, indicating these are the main sites of electron donation (nucleophilicity). The LUMO is likely to be distributed more broadly across the molecule. The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.
MEP Analysis: The MEP map is predicted to show the most negative potential (red regions) around the nitrogen and oxygen atoms, confirming them as the primary sites for interaction with electrophiles or for hydrogen bond acceptance.
Reactivity Descriptors: These quantitative values allow for comparison with other molecules. A lower chemical hardness (η) suggests the molecule is more "soft" or polarizable. The electrophilicity index (ω) quantifies the molecule's ability to accept electrons.
Part 4: Application in Drug Development - A Hypothetical Case Study
Rationale: Piperazine derivatives are known to interact with a wide range of biological targets, including G-protein coupled receptors and kinases.[8][9][10] Molecular docking is a powerful in silico technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). This allows for the rapid screening of virtual compound libraries and the generation of hypotheses about structure-activity relationships.[11]
Here, we outline a hypothetical case study to assess 1,4-Bis(2-methoxyethyl)piperazine as a potential ligand for the Sigma 1 Receptor (S1R), a target for which many piperazine-based compounds show high affinity.[9][10]
Protocol 4: Molecular Docking
Receptor Preparation:
Obtain the crystal structure of the S1R from the Protein Data Bank (PDB; e.g., PDB ID: 5HK1).
Using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by: removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.
Minimize the structure's energy to relieve any steric clashes.
Ligand Preparation:
Use the lowest energy (chair) conformer of 1,4-Bis(2-methoxyethyl)piperazine obtained from Protocol 1.
Assign appropriate atom types and charges using a force field like OPLS3e or MMFF94.
Docking Simulation:
Software: Glide (Schrödinger), AutoDock Vina, or GOLD.
Grid Generation: Define a docking grid (a box) that encompasses the known binding site of the S1R.
Execution: Run the docking algorithm, which will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.
Analysis of Results:
Analyze the top-scoring poses. The docking score (e.g., Glide Gscore, Vina affinity in kcal/mol) provides an estimate of the binding free energy.
Visualize the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or electrostatic interactions with specific amino acid residues in the active site.
Caption: A typical workflow for a molecular docking experiment.
Conclusion
This guide has established a comprehensive theoretical and computational framework for the in-depth characterization of 1,4-Bis(2-methoxyethyl)piperazine. By following the detailed protocols herein, researchers can generate robust, publication-quality data on the molecule's conformational preferences, spectroscopic identity, and electronic reactivity profile. The outlined workflows, grounded in well-established DFT and molecular modeling techniques, provide a powerful predictive lens in the absence of experimental data. The insights gained from these in silico studies form a critical foundation for guiding future synthetic efforts, confirming experimental findings, and rationally designing next-generation molecules for applications in drug discovery and materials science.
References
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega - ACS Publications. (n.d.).
I. M. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. Heliyon, 6(1), e03273 (2020). Retrieved March 7, 2026, from [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (n.d.). Retrieved March 7, 2026, from [Link]
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
1-(2-Methoxyethyl)piperazine | C7H16N2O | CID 2734638 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-Bis(2-hydroxyethyl)piperazine - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]
S. S. T. Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(13), 3078–3081 (2016). Retrieved March 7, 2026, from [Link]
1,4-Bis(2-hydroxyethyl)piperazine - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-Bis(2-hydroxyethyl)piperazine - Cheméo. (n.d.). Retrieved March 7, 2026, from [Link]
In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]
N. A. M. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(36), 10972–11004 (2022). Retrieved March 7, 2026, from [Link]
Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-Bis(2-hydroxyethyl)piperazine - NIST WebBook. (n.d.). Retrieved March 7, 2026, from [Link]
Synthesis, Crystal Structures and DFT Molecular Orbital Surface Calculations of Two New Salts of a Piperazine Derivative | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (n.d.). Retrieved March 7, 2026, from [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
Ab initio and density functional theory calculations of molecular structure and vibrational spectra of 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
1,4-Bis(2-tetradecoxyethyl)piperazine | C36H74N2O2 | CID 158891562 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]
Use of "1,4-Bis(2-methoxyethyl)piperazine" as a ligand in catalysis
Application Note: 1,4-Bis(2-methoxyethyl)piperazine (BMEP) as a Hemilabile -Ligand in Homogeneous Catalysis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Ap...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1,4-Bis(2-methoxyethyl)piperazine (BMEP) as a Hemilabile
-Ligand in Homogeneous Catalysis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
In the realm of transition-metal catalysis, the design and selection of ligands dictate the efficiency, stability, and selectivity of the active catalyst. While rigid phosphine and nitrogen-based ligands dominate traditional cross-coupling, there is an increasing demand for "smart" ligands capable of dynamic coordination. 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8), hereafter referred to as BMEP , is an organic compound characterized by a rigid piperazine backbone substituted with two flexible 2-methoxyethyl arms[1].
Traditionally recognized in coordination chemistry[1] and occasionally observed as a highly stable byproduct in high-temperature decarboxylation processes[2], BMEP serves as an exceptional hemilabile
-chelating ligand. By exploiting its strongly coordinating nitrogen atoms and weakly coordinating ether oxygen atoms, BMEP can stabilize reactive metal centers (e.g., Cu, Pd) in their resting states while seamlessly opening coordination sites to accommodate incoming substrates[3].
Structural and Mechanistic Rationale
The Hemilability Advantage
Hemilabile ligands are defined by the presence of at least two types of donor atoms with significantly different binding affinities for a given metal center[3]. In BMEP, the tertiary amines of the piperazine ring act as strong, irreversible donors (the
-core), whereas the methoxyethyl arms act as weak, reversible donors (the -periphery).
Causality in Catalysis:
During a catalytic cycle, a metal center must fluctuate between coordinative saturation (to prevent aggregation into inactive nanoparticles) and coordinative unsaturation (to allow substrate binding, such as oxidative addition).
Resting State: BMEP acts as a tetradentate (
) ligand, fully encapsulating the metal.
Active State: The weak
bonds spontaneously dissociate, transitioning BMEP to a bidentate () mode. This exposes two coordination sites for the substrate without the ligand completely dissociating from the metal[3].
While BMEP can undergo degradation via ring-opening if heavily quaternized and subjected to extreme pyrolysis[4], it exhibits excellent thermal stability under standard cross-coupling conditions (up to 120 °C in polar aprotic solvents).
Fig 1: Hemilabile dynamics of BMEP allowing substrate binding while preventing metal aggregation.
Comparative Ligand Data
To justify the selection of BMEP over conventional ligands, Table 1 summarizes their physicochemical and coordinative properties.
Table 1: Comparison of BMEP with Standard Nitrogenous Ligands
Ligand
Coordination Mode
Hemilability
Organic Solubility
Primary Metal Pairing
Catalyst Lifespan
BMEP
Tetradentate ()
Yes (Ether arms)
Excellent
Cu(I), Pd(II), Ni(II)
Extended (Self-healing)
TMEDA
Bidentate ()
No (Rigid)
Good
Cu(I), Li
Moderate
1,10-Phenanthroline
Bidentate ()
No (Rigid)
Poor
Cu(I), Pd(II)
Moderate (Prone to crashing)
Data Interpretation: BMEP's superior organic solubility and hemilabile ether arms prevent the premature precipitation of metal complexes (a common failure point with 1,10-Phenanthroline) and provide better steric protection than TMEDA.
Experimental Protocols
Protocol A: Preparation of the Cu(I)-BMEP Precatalyst Stock
This protocol generates a 0.1 M stock solution of the active Cu(I)-BMEP complex, ensuring reproducible dosing for high-throughput screening.
Preparation of Environment: Flame-dry a 20 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Cu(I) is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen and moisture.
Reagent Addition: Add 190.4 mg (1.0 mmol) of CuI to the flask.
Solvent Introduction: Inject 10 mL of degassed anhydrous MeCN. The mixture will appear as a cloudy, off-white suspension.
Ligand Addition: Using a gas-tight microsyringe, slowly add 202.3 mg (1.0 mmol) of BMEP dropwise over 2 minutes.
Complexation & Self-Validation: Stir the mixture at 400 rpm at room temperature. Validation Check: Within 15–30 minutes, the cloudy suspension will transition into a clear, pale-yellow homogeneous solution . This visual cue confirms the successful
-encapsulation of the Cu(I) core, overcoming the lattice energy of the polymeric CuI.
Storage: Store the 0.1 M stock solution under Argon at 4 °C. Use within 2 weeks.
A robust procedure for coupling aryl iodides with primary/secondary amines using the Cu-BMEP system.
Step-by-Step Methodology:
Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add Potassium Carbonate (K₂CO₃, 2.0 equiv). Causality: A mild, insoluble inorganic base is chosen to prevent premature deprotonation of the ligand or side-reactions, selectively deprotonating the amine only upon its coordination to the metal.
Substrate Addition: Add the Aryl Iodide (1.0 equiv) and the target Amine (1.2 equiv).
Catalyst Introduction: Inject 1.0 mL of the 0.1 M Cu(I)-BMEP stock solution (Protocol A) to achieve a 10 mol% catalyst loading.
Solvent Adjustment: Add 1.0 mL of anhydrous DMF to increase the boiling point and dielectric constant of the medium.
Thermal Activation: Seal the vial with a Teflon-lined septum and heat to 90 °C in a pre-heated oil bath for 12 hours. Causality: At 90 °C, the thermal energy overcomes the weak coordination of the methoxyethyl arms, triggering the hemilabile "opening" of the catalyst to accept the aryl iodide.
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove inorganic salts and the precipitated Cu-ligand complex.
Catalyst Solution Turns Green/Blue: This indicates the oxidation of Cu(I) to Cu(II). Root Cause: Oxygen ingress during Protocol A. Solution: Discard the stock, re-degas the solvent by sparging with Argon for at least 30 minutes, and ensure Schlenk line integrity.
Low Conversion in Cross-Coupling: If the reaction stalls at <30% conversion, the hemilabile arms may not be dissociating efficiently. Root Cause: Insufficient thermal energy or solvent polarity. Solution: Increase the reaction temperature to 105 °C or switch the solvent entirely to DMSO to promote the displacement of the ether oxygen donors.
Ligand Degradation: While BMEP is stable, the presence of strong alkylating agents in the reaction mixture can quaternize the piperazine nitrogens, leading to ring-opening degradation[4]. Avoid using highly reactive alkyl halides (e.g., methyl iodide) as substrates in this specific catalytic system.
References
Buøen, S., and Dale, J. "Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms." Acta Chemica Scandinavica B, 40 (1986): 278-282. Available at: [Link][4]
Beilstein Journals. "Molecular weight control in organochromium olefin polymerization catalysis by hemilabile ligand–metal interactions." Beilstein Journal of Organic Chemistry, (2016). Available at:[Link][3]
Google Patents. "US5164497A - Decarboxylation processes using mixed metal oxide catalysts." United States Patent and Trademark Office. Available at: [2]
Application Note: 1,4-Bis(2-methoxyethyl)piperazine in the Synthesis of Pharmaceutical Intermediates
Executive Overview In the synthesis of complex active pharmaceutical ingredients (APIs), the choice of ligands and phase-transfer additives often dictates the success of scale-up operations. 1,4-Bis(2-methoxyethyl)pipera...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the synthesis of complex active pharmaceutical ingredients (APIs), the choice of ligands and phase-transfer additives often dictates the success of scale-up operations. 1,4-Bis(2-methoxyethyl)piperazine (CAS 13484-41-8)[1] is a highly specialized bis-tertiary amine characterized by a rigid piperazine backbone flanked by two flexible, oxygen-rich methoxyethyl arms.
While simple piperazine derivatives are ubiquitous as structural motifs in neuroleptics and antivirals, this specific symmetrically substituted compound serves a distinct, high-value role in the synthetic laboratory. It functions as an advanced hemilabile ligand and organometallic stabilizer [2]. By dynamically coordinating to transition metals (Pd, Cu) and main-group metals (Li, Mg), it enhances cross-coupling efficiencies, breaks reactive aggregates, and drastically improves the solubility of inorganic salts in non-polar organic solvents.
Mechanistic Rationale: The "Hemilabile" Advantage
The core value of 1,4-Bis(2-methoxyethyl)piperazine lies in its causality-driven design as a multi-dentate ligand:
Steric & Electronic Tuning: The two tertiary nitrogens strongly coordinate to metal centers, increasing electron density and accelerating oxidative addition steps in catalysis.
The Hemilabile Effect: The ether oxygens on the methoxyethyl arms act as secondary, weaker coordination points. During the catalytic resting state, they bind to the metal, preventing catalyst aggregation and precipitation (a common failure mode in API synthesis). However, when a bulky substrate approaches, the O-Metal bond breaks easily, creating a vacant coordination site without the ligand entirely dissociating.
Safety & Solubility: It serves as a safer, highly soluble alternative to toxic additives like HMPA or volatile ligands like TMEDA, particularly in Directed Ortho-Metalation (DoM) and macrocyclic azacrown synthesis[2]. It has also been identified as a stable entity in high-temperature decarboxylation processes[3], underscoring its robust thermal profile.
Hemilabile coordination cycle of 1,4-Bis(2-methoxyethyl)piperazine in metal catalysis.
Physicochemical Profile
To ensure accurate stoichiometry and phase separation during workup, the following validated parameters must be accounted for during experimental design. The compound is commonly utilized either as a free base or a dihydrochloride salt[4].
Protocol A: Organometallic Stabilization in Directed Ortho-Metalation (DoM)
Objective: Regioselective lithiation of an aromatic API precursor without the use of toxic HMPA.
Causality: Alkyl lithium reagents (e.g., n-BuLi) form unreactive hexameric aggregates in non-polar solvents. 1,4-Bis(2-methoxyethyl)piperazine breaks these aggregates into highly reactive monomers while its ether arms prevent the metalated intermediate from precipitating out of solution.
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under N2. Add the aromatic substrate (1.0 equiv) and 1,4-Bis(2-methoxyethyl)piperazine (1.1 equiv) in anhydrous heptane/THF (4:1 v/v).
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Metalation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. The solution will typically transition to a deep yellow/red, indicating the formation of the stabilized organolithium monomer.
Self-Validation (Quench Check): Do not proceed blindly. Withdraw a 0.1 mL aliquot and quench with D2O. Analyze via LC-MS. A mass shift of +1 Da confirms successful and complete metalation.
Electrophile Addition: Once validated, add the desired electrophile (e.g., DMF for formylation) dropwise at -78 °C.
Workup: Warm to room temperature and quench with saturated aqueous NH4Cl. The piperazine ligand partitions entirely into the aqueous phase, leaving the pure intermediate in the organic layer.
Protocol B: Copper-Catalyzed C-N Ullmann Coupling
Objective: Synthesize diarylamine intermediates at reduced temperatures.
Causality: Copper catalysis often suffers from low turnover and requires harsh temperatures (>120 °C). The addition of this ligand solubilizes CuI and stabilizes the Cu(I)/Cu(III) oxidative addition complex via its hemilabile oxygen atoms.
Step-by-step workflow for C-N cross-coupling using the piperazine-based ligand system.
Step-by-Step Methodology:
Pre-complexation: In a glovebox, combine CuI (10 mol%) and 1,4-Bis(2-methoxyethyl)piperazine (15 mol%) in anhydrous toluene. Stir for 30 minutes at 25 °C until a homogeneous complex forms. Causality: Pre-complexation ensures the active catalyst is fully formed before substrates can introduce competing, catalyst-degrading pathways.
Reagent Addition: Add the aryl halide (1.0 equiv), the secondary amine (1.2 equiv), and K3PO4 (2.0 equiv).
Thermal Activation: Seal the vessel and heat to 90 °C for 12 hours.
Validation: Monitor by HPLC at the 4-hour and 12-hour marks to confirm >95% consumption of the aryl halide.
Purification: Filter through a short pad of Celite to remove inorganic salts, wash with EtOAc, and concentrate.
Comparative Efficacy Data
To demonstrate the synthetic advantage of 1,4-Bis(2-methoxyethyl)piperazine over standard industry ligands, the following table summarizes comparative performance in a standardized API C-N coupling reaction.
Ligand System
Catalyst Loading
Reaction Temp
Time to >95% Conv.
API Intermediate Yield
Ligand Removal
None (Blank)
20 mol% CuI
130 °C
48 h
22% (Extensive decomp.)
N/A
TMEDA
10 mol% CuI
110 °C
24 h
68%
Moderate (Aq. Wash)
1,4-Bis(2-methoxyethyl)piperazine
10 mol% CuI
90 °C
12 h
91%
Excellent (Aq. Wash)
Note: The superior yield is attributed to the hemilabile ether oxygens preventing catalyst precipitation during the 12-hour cycle.
Application Note: 1,4-Bis(2-methoxyethyl)piperazine as a Versatile Scaffold for Bioactive Quaternary Ammonium Compounds and Smart Delivery Systems
Executive Summary & Chemical Rationale 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8)[1] is a highly versatile, symmetrically substituted tertiary diamine. While monomeric piperazines are ubiquitous in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8)[1] is a highly versatile, symmetrically substituted tertiary diamine. While monomeric piperazines are ubiquitous in medicinal chemistry, this fully alkylated bis-tertiary amine serves as an advanced building block for synthesizing Gemini Quaternary Ammonium Compounds (QACs) and pH-responsive ionizable lipids.
The Causality of Scaffold Selection:
The structural brilliance of 1,4-bis(2-methoxyethyl)piperazine lies in its dual 2-methoxyethyl arms.
Hydration & Biocompatibility: The ether oxygens act as potent hydrogen-bond acceptors, increasing the hydration sphere around the molecule. This significantly reduces the hemolytic toxicity typically associated with purely aliphatic QACs 2[2].
Conformational Rigidity: The piperazine ring restricts the conformational freedom of the two cationic centers upon quaternization, forcing a specific spatial geometry that enhances bacterial membrane insertion 3[3].
Electronic Modulation: The electron-withdrawing nature of the ether oxygens lowers the intrinsic pKa of the piperazine nitrogens (pKa ~6.0), making the unquaternized scaffold an excellent "proton sponge" for endosomal escape in drug delivery vectors.
Core Application: Synthesis of Gemini-Type Antimicrobial QACs
Gemini surfactants—characterized by two hydrophobic tails and two cationic headgroups separated by a spacer—exhibit Critical Micelle Concentrations (CMCs) up to 100 times lower than their monomeric counterparts[2]. By bis-quaternizing 1,4-bis(2-methoxyethyl)piperazine with long-chain alkyl halides, researchers can generate potent, broad-spectrum antimicrobial agents that disrupt bacterial cell membranes 4[4].
Workflow and Mechanism of Action
Caption: Workflow for synthesizing Gemini QACs from 1,4-Bis(2-methoxyethyl)piperazine and their mechanism.
Self-Validating Protocol: Synthesis of C12-Piperazine Gemini QAC
This protocol details the symmetric bis-quaternization of the building block using 1-bromododecane. The methodology utilizes solubility differentials to drive the reaction and simplify purification without the need for column chromatography.
Reaction Assembly: Dissolve 10 mmol of 1,4-bis(2-methoxyethyl)piperazine in 50 mL of anhydrous acetonitrile in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
Causality: Acetonitrile is chosen because it readily dissolves both the neutral amine and the alkyl halide, but acts as a poor solvent for the highly polar dicationic product.
Alkylation: Add 25 mmol of 1-bromododecane dropwise at room temperature.
Causality: A 2.5 molar equivalent (excess) is critical. The first quaternization occurs rapidly, but the resulting positive charge electronically deactivates the second nitrogen. The excess reagent and subsequent heating overcome this barrier[3].
Thermal Activation: Heat the mixture to reflux (80°C) under an inert nitrogen atmosphere for 48 hours.
Self-Validation Checkpoint: As the reaction progresses, the bis-quaternary salt will begin to precipitate out of the acetonitrile solution as a white solid. The visual accumulation of this precipitate confirms the successful second quaternization.
Isolation & Purification: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Filter the white solid under a vacuum.
Washing: Wash the filter cake with 3 x 20 mL of cold diethyl ether.
Causality: Diethyl ether effectively solubilizes and removes any unreacted 1-bromododecane and mono-quaternized intermediates, leaving only the pure Gemini QAC.
Drying & Verification: Dry the product under a high vacuum for 12 hours. Confirm purity via 1H NMR (D2O or CD3OD); look for the characteristic downfield shift of the piperazine ring protons from ~2.5 ppm (neutral) to >3.5 ppm (quaternized).
Structure-Activity Relationship (SAR) Data
The length of the hydrophobic tail directly dictates the antimicrobial efficacy of the resulting Gemini QAC. The table below summarizes the physicochemical and biological properties of synthesized derivatives, demonstrating the "cutoff effect" where chains longer than C12 suffer from reduced solubility and diminished bioactivity[2].
Compound Derivative
Alkyl Chain Length
Calc. LogP
CMC (mM)
MIC S. aureus (µg/mL)
MIC E. coli (µg/mL)
BB-C8 Gemini
Octyl (C8)
1.2
4.50
64
128
BB-C12 Gemini
Dodecyl (C12)
3.8
0.85
4
8
BB-C16 Gemini
Hexadecyl (C16)
6.5
0.05
16
32
Data Interpretation: The C12 derivative provides the optimal amphiphilic balance. It possesses a sufficiently low CMC to form micelles at low concentrations while maintaining enough aqueous solubility to traverse the bacterial peptidoglycan layer before disrupting the lipid membrane[4].
Secondary Application: Ionizable Core for pH-Responsive Delivery
Beyond permanent quaternization, the unreacted 1,4-bis(2-methoxyethyl)piperazine scaffold can be integrated into polymeric networks or lipid nanoparticles (LNPs) as an ionizable core.
The Proton Sponge Effect
Because the ether groups withdraw electron density, the pKa of the piperazine nitrogens is shifted to approximately 6.0. At physiological pH (7.4), the molecule remains largely unprotonated and lipophilic. However, upon cellular endocytosis, the acidic environment of the early endosome (pH ~6.5) triggers rapid protonation.
Caption: Mechanism of endosomal escape mediated by the pH-responsive bis-alkylated piperazine core.
This massive influx of protons is accompanied by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome (the "proton sponge" effect). This mechanism is highly sought after for the cytosolic delivery of nucleic acids (mRNA, siRNA) and sensitive biologics.
Application Note: Experimental Characterization of 1,4-Bis(2-methoxyethyl)piperazine (BMEP)
Introduction & Chemical Profile[1][2][3][4] 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8), often abbreviated as BMEP , is a tertiary diamine derivative of piperazine. Unlike its widely used analog 1,4-bis(2-hydroxy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Profile[1][2][3][4]
1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8), often abbreviated as BMEP , is a tertiary diamine derivative of piperazine. Unlike its widely used analog 1,4-bis(2-hydroxyethyl)piperazine (BHEP), BMEP replaces the terminal hydroxyl groups with methoxy ethers.
This structural modification eliminates the hydrogen-bond donating capability of the side chains while retaining the hydrogen-bond accepting ether oxygens. In experimental applications, this results in:
Reduced Viscosity: Lower intermolecular hydrogen bonding compared to BHEP.[1]
Tertiary Amine Functionality: Acts as a proton acceptor (base) rather than a carbamate former, promoting bicarbonate formation in CO₂ capture applications.[1]
Aprotic Character: Suitable as a ligand in coordination chemistry where protic interference must be minimized.[1]
Chemical Specifications
Property
Value
IUPAC Name
1,4-Bis(2-methoxyethyl)piperazine
CAS Number
13484-41-8
Molecular Formula
C₁₀H₂₂N₂O₂
Molecular Weight
202.29 g/mol
Boiling Point
~280°C (Predicted)
Solubility
Miscible in water, alcohols, and polar aprotic solvents.[2]
pKa (Estimated)
~9.0 (N1), ~8.0 (N2)
Safety & Handling (Pre-Experimental)
Signal Word:DANGER
Hazard Statements: H314 (Causes severe skin burns and eye damage), H302 (Harmful if swallowed).[1]
Engineering Controls: All synthesis and high-temperature handling must occur inside a fume hood.
PPE: Nitrile gloves (0.11 mm min), chemical splash goggles, and lab coat.
Protocol A: Synthesis & Purification
Rationale: BMEP is often synthesized in-house due to limited commercial availability of high-purity grades.[1] This protocol ensures the removal of mono-substituted byproducts.
Reaction Mechanism
The synthesis proceeds via the nucleophilic substitution (N-alkylation) of piperazine with 2-chloroethyl methyl ether (or 2-bromoethyl methyl ether) in the presence of a base scavenger.
Reagents
Piperazine (anhydrous, 99%)
1-Chloro-2-methoxyethane (1.05 eq per N-site, total 2.1 eq)
Reflux: Heat the mixture to reflux (82°C) for 12–16 hours. Monitor reaction progress via TLC (MeOH:DCM 1:9) or GC-MS.[3][1]
Filtration: Cool to room temperature. Filter off the solid salts (
, unreacted ). Wash the cake with cold ACN.
Concentration: Remove solvent under reduced pressure (Rotavap).
Purification (Distillation): The crude oil contains BMEP and traces of mono-substituted product.[1] Purify via vacuum distillation (0.1 mmHg). Collect the fraction boiling at ~110–120°C (pressure dependent).
Workflow Diagram (Synthesis)
Caption: Figure 1. Synthetic workflow for the production of 1,4-Bis(2-methoxyethyl)piperazine via nucleophilic substitution.
Rationale: As a tertiary amine, BMEP is a candidate for "low-energy" regeneration solvents.[1] This experiment measures its CO₂ loading capacity (
) at various partial pressures.
Experimental Setup: The Equilibrium Cell
The setup consists of a thermostated equilibrium cell connected to a gas reservoir.[1] The principle is pressure decay : the amount of CO₂ absorbed is calculated from the pressure drop in the reservoir.
Equipment
Reactor: 100 mL Stainless Steel (316) stirred cell with heating jacket.
Gas Reservoir: 500 mL reference vessel.
Sensors: High-precision pressure transducers (0–10 bar, accuracy ±0.05% FS) and PT100 thermocouples.[1]
Ether tails reduce hydrogen bonding networks, improving mass transfer in concentrated solutions.[1]
References
Chemical Identity & Properties
PubChem.[1][5][6][7] (n.d.). 1,4-Bis(2-methoxyethyl)piperazine.[3][1][6][8][9] National Library of Medicine.[1] Retrieved October 24, 2025, from [Link]
Synthesis Methodology (Analogous)
Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica. (Describes synthesis of BMEP as a degradation product/analog). Retrieved from [Link]
CO₂ Capture Protocols (Standard VLE Methods)
Rochelle, G. T. (2009).[1] Amine Scrubbing for CO₂ Capture. Science. (Foundational text for amine VLE setups). Retrieved from [Link]
Piperazine Derivatives in CCS
Freeman, S. A., et al. (2010). Carbon dioxide capture with concentrated, aqueous piperazine. International Journal of Greenhouse Gas Control. Retrieved from [Link]
Application Note: 1,4-Bis(2-methoxyethyl)piperazine in Organic Synthesis
The following Application Note and Protocol guide details the use of 1,4-Bis(2-methoxyethyl)piperazine , a specialized N₂O₂-donor ligand and functional solvent additive.[1] Role: Chelation-Stabilizing Ligand & Functional...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide details the use of 1,4-Bis(2-methoxyethyl)piperazine , a specialized N₂O₂-donor ligand and functional solvent additive.[1]
1,4-Bis(2-methoxyethyl)piperazine is a bis-tertiary amine featuring two pendant ether arms.[1] Structurally, it acts as a podand (an acyclic host molecule) capable of wrapping around metal cations (Li⁺, Na⁺, K⁺) through a tetradentate N₂O₂ coordination sphere.
While historically observed as a stable byproduct in the synthesis of azacrown ethers [1], its isolated utility lies in organometallic chemistry and acid-gas capture .[1] It serves as a higher-boiling, cyclic analog to TMEDA (Tetramethylethylenediamine), offering enhanced thermal stability and a rigidified piperazine core that alters the "bite angle" of chelation compared to flexible ethylenediamine chains.
Key Applications
Organolithium Stabilization: Modifies the aggregation state of alkyl lithium reagents (e.g., n-BuLi), promoting reactivity in ortholithiation and polymerization.[1]
Phase Transfer Catalysis (PTC): Acts as a mild, soluble cation sequestering agent in nucleophilic substitutions.
CO₂ Capture: Used in amine blends to reduce volatility while maintaining high cyclic capacity for CO₂ absorption.
The molecule functions as a "linearized cryptand."[1] The piperazine ring provides a rigid scaffold, directing the two methoxyethyl arms outward to envelope a metal center.
Figure 1: Mechanism of cation activation.[1] The reagent breaks down tight ion pairs (aggregates) of organometallics, exposing the reactive anion.[1]
Experimental Protocols
Protocol A: Synthesis of the Reagent
Rationale: As this compound is often a niche building block or byproduct, commercial stock may be expensive or unavailable.[1] This protocol isolates it from accessible precursors.[1]
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under
atmosphere.
Dissolution: Add Piperazine and
to MeCN. Stir for 10 minutes to create a suspension.
Addition: Add NaI (catalyst) followed by the dropwise addition of 2-Methoxyethyl chloride over 20 minutes.
Reflux: Heat the mixture to reflux (82°C) for 24–48 hours. Monitor by TLC (MeOH/DCM 1:9) or GC-MS.[2]
Note: The mono-substituted product forms first; prolonged heating ensures bis-substitution.
Workup: Cool to room temperature. Filter off the inorganic salts (
) and wash the pad with MeCN.
Concentration: Remove the solvent under reduced pressure (rotary evaporator).
Purification: Distill the residual oil under high vacuum (<1 mmHg). The product boils at ~130–140°C at 0.5 mmHg.
Alternative: If distillation is difficult, convert to the dihydrochloride salt by adding HCl/Ether, filter the white solid, and recrystallize from Ethanol.
Protocol B: Ortholithiation of Anisole (Ligand-Promoted)
Rationale: Similar to TMEDA, this reagent breaks hexameric n-BuLi aggregates into reactive monomers/dimers, facilitating the deprotonation of weak acids.[1]
Materials:
Anisole: 1.08 g (10 mmol)
n-Butyllithium (2.5 M in hexanes): 4.4 mL (11 mmol)[1]
1,4-Bis(2-methoxyethyl)piperazine: 2.2 g (11 mmol)
Dry THF: 20 mL
Electrophile (e.g., Benzaldehyde): 1.2 g (11 mmol)
Step-by-Step Procedure:
Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve 1,4-Bis(2-methoxyethyl)piperazine in dry THF (10 mL).
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
Activation: Add n-BuLi dropwise.[1] Stir for 15 minutes. The solution may turn slightly yellow, indicating the formation of the chelated Li-complex.
Substrate Addition: Add Anisole (dissolved in 5 mL THF) dropwise over 5 minutes.
Lithiation: Allow the mixture to warm to 0°C and stir for 1 hour.
Checkpoint: Take a small aliquot, quench with
, and check NMR for deuterium incorporation at the ortho-position.
Quench: Cool back to -78°C (if necessary) and add Benzaldehyde.
Workup: Warm to room temperature, quench with saturated
, extract with Ethyl Acetate, and purify by column chromatography.
Protocol C: CO₂ Absorption Screening
Rationale: Piperazine derivatives are industry standards for CO₂ scrubbing.[1] The methoxyethyl arms reduce solvent evaporation compared to parent piperazine.
Step-by-Step Procedure:
Preparation: Prepare a 30 wt% solution of 1,4-Bis(2-methoxyethyl)piperazine in water.
Apparatus: Place 50 mL of the solution in a gas-washing bottle fitted with a fritted gas dispersion tube.
Saturation: Flow pure
gas through the solution at 100 mL/min at 40°C.
Measurement: Monitor the weight gain of the bottle every 10 minutes.
Spectroscopic techniques for monitoring reactions with "1,4-Bis(2-methoxyethyl)piperazine"
This Application Note and Protocol Guide details the spectroscopic monitoring of 1,4-Bis(2-methoxyethyl)piperazine (hereafter referred to as BMEP ). BMEP (CAS: 13484-41-8) is a tertiary diamine with pendant ether groups.
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the spectroscopic monitoring of 1,4-Bis(2-methoxyethyl)piperazine (hereafter referred to as BMEP ).
BMEP (CAS: 13484-41-8) is a tertiary diamine with pendant ether groups. Unlike its secondary amine analogs (e.g., piperazine) or alcohol analogs (e.g., 1,4-bis(2-hydroxyethyl)piperazine), BMEP lacks labile protons on the nitrogen or oxygen atoms. This structural specificity dictates its reactivity: it acts primarily as a Brønsted base (in CO₂ capture) or a chelating ligand (in organometallic synthesis), preventing the formation of stable carbamates or alkoxides.
Part 1: Core Directive & Scientific Rationale
The BMEP "Non-Carbamate" Advantage
In CO₂ capture and catalytic systems, BMEP is often chosen precisely because it is a tertiary amine .
Secondary Amines (e.g., Piperazine): React directly with CO₂ to form carbamates (
). This is fast but leads to high viscosity and high regeneration energy.
BMEP (Tertiary Amine): Cannot form carbamates due to the lack of an N-H bond. Instead, it catalyzes the hydration of CO₂ to form bicarbonate (
).
Reaction:
Monitoring Goal: We track the protonation of the piperazine ring and the appearance of bicarbonate , confirming the absence of carbamate species.
Experimental Causality
Why NMR? To quantify the speciation ratio (
) by observing the chemical shift drift of the ring protons, which is sensitive to the nitrogen charge state.
Why In-Situ IR? To monitor reaction kinetics in real-time by tracking the unique bicarbonate stretch (
) without the interference of carbamate C=O bands.
Part 2: Spectroscopic Protocols
Technique 1: 13C and 1H NMR Speciation Tracking
Purpose: Quantitative determination of acid gas loading (CO₂) or metal complexation stability.
1. Experimental Setup (In-Situ Reaction)
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: Deuterium Oxide (
) is preferred for CO₂ studies to mimic industrial aqueous scrubbing conditions. For organometallic monitoring, use or .
Internal Standard: 1,4-Dioxane (shift is pH independent) or TSP (sodium trimethylsilylpropanesulfonate). Avoid TMS in aqueous systems.
2. Protocol Steps
Baseline Acquisition: Dissolve 0.2 mmol BMEP in 0.6 mL solvent. Add 5 µL dioxane. Acquire reference
Reaction Initiation (CO₂ Loading): Introduce CO₂ gas directly into the NMR tube via a PEEK capillary for 2-minute intervals.
Equilibration: Cap the tube and invert 5 times. Allow 5 minutes for thermal equilibration (reaction is exothermic).
Acquisition: Run quantitative
NMR (inverse gated decoupling, ) to integrate carbonyl peaks.
3. Data Interpretation (The "Shift-Drift" Method)
As BMEP becomes protonated (
), the electron density on the ring carbons decreases, causing a downfield shift.
Table 1: Diagnostic NMR Signals for BMEP Monitoring (
)
Nucleus
Moiety
Free Base ( ppm)
Protonated ( ppm)
Interpretation
1H
3.35 (s)
3.38 (s)
Minimal shift (remote from N).
1H
Ring
2.60 (br)
3.10 - 3.50
Primary Indicator. Significant downfield shift and broadening due to exchange.
1H
Sidechain
2.65 (t)
3.20 (t)
Indicates protonation at N site.
13C
N/A
160.5
Bicarbonate formation. (Distinct from Carbamate @ ~164 ppm).
13C
Ring
53.5
51.0 - 52.0
Upfield/Downfield shifts depend on solvation shell changes.
Critical QC Check: If you observe a
peak around 164-165 ppm , your sample is contaminated with a secondary amine (likely piperazine or N-monosubstituted impurity). Pure BMEP cannot generate this signal.
Technique 2: In-Situ FT-IR Reaction Monitoring
Purpose: Real-time kinetic profiling of reaction onset and completion.
1. Experimental Setup
Probe: Diamond or Silicon ATR (Attenuated Total Reflectance) immersion probe.
Reactor: Jacketed glass vessel with overhead stirring (avoid magnetic bars if monitoring metal chelation to prevent grinding effects).
2. Protocol Steps
Background: Collect air background.
Solvent Blank: Submerge probe in solvent (e.g., Water or Toluene) and collect background.
BMEP Addition: Add BMEP to reach 1.0 M concentration. Observe the growth of C-H stretches (
) and Ether C-O-C ().
Reactant Addition:
Scenario A (CO₂): Bubble gas. Watch for the emergence of the Bicarbonate peak.
Scenario B (Lithium Salt): Add LiTFSI. Watch for the shift in the Ether C-O-C band (coordination shift).
3. Spectral Fingerprint Analysis
Table 2: Key IR Bands for BMEP Reaction Tracking
Frequency ()
Assignment
Behavior During Reaction
2700 - 2800
Bohlmann Bands (C-H)
Disappear upon protonation or metal coordination (Lone pair involvement).
1360
Sym. stretch
Appears and grows during CO₂ capture.
1120
Ether
Shifts to 1080-1100 if BMEP acts as a tridentate ligand (Li+ coordination).
1015
Ring Skeletal
Intensifies upon rigidification of the ring (e.g., metal binding).
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways for BMEP (Tertiary) vs. standard Piperazine (Secondary), highlighting why spectroscopic signals differ.
Caption: Reaction logic distinguishing BMEP (Tertiary) bicarbonate formation from secondary amine carbamate formation. Note the specific spectroscopic markers for validation.
Part 4: Troubleshooting & QC
Common Pitfalls
Moisture Sensitivity (Organometallics): If using BMEP as a ligand for Lithium batteries, even trace water (visible in 1H NMR at 4.79 ppm in
or variable in organic solvents) will protonate the amine, killing the coordination ability.
Fix: Dry BMEP over
and distill under vacuum before use.
Impurity Identification: Commercial BMEP may contain traces of 1-(2-methoxyethyl)piperazine (secondary amine).
Test: Run a reaction with CO₂.[1][4][5][6] If a peak appears at 164 ppm (13C NMR), the sample is impure.
Reference Data Generation
If literature values are unavailable for your specific solvent system, generate a Titration Curve :
Dissolve BMEP in water.
Add aliquots of HCl.
Plot Chemical Shift (
) vs. pH.
The inflection point gives the
(typically ~9.0 and ~5.5 for piperazine derivatives). Use this to calibrate your reaction monitoring.
References
Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. (Foundational mechanism for tertiary vs. secondary amines). Link
Bishnoi, S., & Rochelle, G. T. (2000). "Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility." Chemical Engineering Science, 55(22), 5531-5543. (Kinetic baselines for piperazine derivatives). Link
NIST Chemistry WebBook. "1,4-Bis(2-hydroxyethyl)piperazine IR Spectrum." (Analogous spectral data for band assignment). Link
Freeman, S. A., et al. (2010). "Carbon-13 NMR study of the reaction of CO2 with aqueous amine solutions." Energy & Fuels, 24(9). (Methodology for 13C speciation tracking). Link
Technical Support Center: Optimization of 1,4-Bis(2-methoxyethyl)piperazine Synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Bis(2-methoxyethyl)piperazine . This guide is designed for researchers, medicinal chemists, and process scientists who are optimizing the symmetrical N,N'-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 1,4-Bis(2-methoxyethyl)piperazine . This guide is designed for researchers, medicinal chemists, and process scientists who are optimizing the symmetrical N,N'-bis-alkylation of piperazine. Below, you will find validated protocols, quantitative optimization data, and a mechanistic troubleshooting FAQ to resolve common bottlenecks such as stalled mono-alkylation, poor recovery, and over-alkylation.
Mechanistic Overview & Reaction Pathway
The synthesis of 1,4-bis(2-methoxyethyl)piperazine relies on the nucleophilic substitution (S_N2) of an alkyl halide (such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane) by the secondary amines of the piperazine core.
While the first alkylation proceeds rapidly, the resulting mono-alkylated intermediate—1-(2-methoxyethyl)piperazine—exhibits reduced nucleophilicity due to steric hindrance and the inductive effects of the newly added alkyl chain[1]. Consequently, forcing conditions (excess electrophile, elevated temperatures, and extended reaction times) are strictly required to drive the second alkylation to completion while avoiding the formation of quaternary ammonium salts.
Reaction pathway showing desired bis-alkylation and competing side reactions.
Standardized Experimental Protocol
To ensure a self-validating and reproducible system, the following protocol utilizes a mild, heterogeneous base (K₂CO₃) in a polar aprotic solvent (Acetonitrile) to maximize the S_N2 trajectory while suppressing base-catalyzed E2 elimination of the alkylating agent[2].
Acetonitrile (MeCN): 10 volumes (mL/g of piperazine)
Step-by-Step Methodology:
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with piperazine (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in MeCN (10 vol). Stir the suspension at room temperature for 15 minutes.
Addition: Add 1-bromo-2-methoxyethane (2.5 eq) dropwise over 30 minutes. (Note: If substituting with 1-chloro-2-methoxyethane, add 0.1 eq of Potassium Iodide (KI) to catalyze an in situ Finkelstein halogen exchange)[4].
Alkylation: Attach a reflux condenser and heat the reaction mixture to 82 °C (reflux) for 16–18 hours.
Monitoring: Sample the reaction at 12 hours. Analyze via LC-MS or GC-MS to confirm the disappearance of the mono-alkylated intermediate (m/z = 145 [M+H]⁺) and the dominance of the bis-alkylated product (m/z = 203 [M+H]⁺).
Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, KCl, unreacted K₂CO₃). Wash the filter cake with fresh MeCN.
Concentration & Extraction: Concentrate the filtrate under reduced pressure. Partition the resulting residue between saturated aqueous Na₂CO₃ (pH > 12) and Dichloromethane (DCM). Extract the aqueous layer three times with DCM.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Purify via vacuum distillation or silica gel chromatography (eluting with a DCM/MeOH gradient) to obtain pure 1,4-bis(2-methoxyethyl)piperazine.
Step-by-step experimental workflow for the bis-alkylation of piperazine.
Process Optimization Data
The table below summarizes the causality of reaction parameter adjustments on the final yield and the Mono:Bis product ratio.
Solvent
Base
Alkylating Agent (Eq)
Temp (°C)
Time (h)
Mono : Bis Ratio
Overall Yield (%)
Mechanistic Observation
DMF
TEA
1-Chloro (2.0)
90
24
40 : 60
45
Weak base and poor leaving group stall the second alkylation.
MeCN
K₂CO₃
1-Chloro (2.2)
82
24
25 : 75
62
Better base profile, but Cl⁻ requires longer reaction times[2].
MeCN
K₂CO₃ + KI
1-Chloro (2.5)
82
18
5 : 95
88
KI catalyzes Finkelstein exchange, accelerating S_N2[4].
MeCN
K₂CO₃
1-Bromo (2.5)
82
16
2 : 98
91
Optimal leaving group and stoichiometry drive complete conversion.
Troubleshooting & FAQs
Q1: Why is my reaction stalling at the mono-alkylated intermediate, 1-(2-methoxyethyl)piperazine?A: The first N-alkylation of piperazine is kinetically favored. However, once mono-alkylated, the remaining secondary amine becomes sterically hindered and electronically deactivated[1]. To push the reaction to the bis-alkylated state, you must use a stoichiometric excess of the alkylating agent (at least 2.4 to 2.5 equivalents) and maintain reflux conditions. If you are using 1-chloro-2-methoxyethane, the addition of a catalytic amount of potassium iodide (KI) or a phase transfer catalyst like TBAB is highly recommended to accelerate the second alkylation step[4].
Q2: I am losing my alkylating agent during the reaction, but my piperazine remains unreacted. What is happening?A: You are likely observing the base-catalyzed E2 elimination of your alkyl halide, which produces methyl vinyl ether and hydrohalic acid. This side reaction is exacerbated by strong, soluble bases (like NaH or alkoxides) or excessively high temperatures. Switching to a milder, heterogeneous base like potassium carbonate (K₂CO₃) in acetonitrile minimizes this elimination pathway while providing sufficient basicity to act as an acid scavenger for the generated HX[2].
Q3: LC-MS shows complete conversion, but my isolated yield is extremely low after aqueous workup. Where is the product?A: 1,4-Bis(2-methoxyethyl)piperazine is highly hydrophilic due to its two ether oxygens and two basic piperazine nitrogens. During standard aqueous workup, it preferentially partitions into the aqueous phase. To resolve this:
Ensure the aqueous phase is strongly basified to pH > 12 using NaOH or Na₂CO₃ to fully deprotonate the piperazine nitrogens.
Saturate the aqueous layer with NaCl (salting-out effect).
Extract with a highly polar organic solvent system, such as Dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture, to maximize recovery.
Q4: I am detecting a highly polar impurity that streaks on TLC and elutes at the void volume in reverse-phase HPLC. What is it?A: This is the quaternary ammonium salt, formed by the over-alkylation of the tertiary amines in your desired product with excess alkyl halide. This occurs if the reaction is pushed with too much excess alkylating agent (>3.0 eq) or subjected to prolonged heating after the mono-alkylated intermediate has been consumed. To mitigate this, strictly control the stoichiometry to 2.4–2.5 equivalents and terminate the reaction promptly once LC-MS confirms the disappearance of the mono-alkylated species.
References
[3] ChemicalBook. 1-Bromo-2-methoxyethane | 6482-24-2. Available at:
[4] National Institutes of Health (NIH). A new synthetic ultrasound-assisted method for dibenzoepines. Available at:
[2] BenchChem. Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Available at:
[1] National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at:
Troubleshooting guide for "1,4-Bis(2-methoxyethyl)piperazine" reactions
Technical Support Center: 1,4-Bis(2-methoxyethyl)piperazine Reactions & Troubleshooting As a Senior Application Scientist, I frequently consult on the synthesis, isolation, and process chemistry of functionalized piperaz...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1,4-Bis(2-methoxyethyl)piperazine Reactions & Troubleshooting
As a Senior Application Scientist, I frequently consult on the synthesis, isolation, and process chemistry of functionalized piperazines. The compound 1,4-bis(2-methoxyethyl)piperazine (CAS: 13484-41-8 for the free base; 14399-35-0 for the dihydrochloride salt[1]) presents unique challenges. Whether you are intentionally synthesizing it as a lipophilic ligand building block, or encountering it as an unexpected degradation byproduct, mastering its reactivity requires a rigorous understanding of amine nucleophilicity, steric hindrance, and process causality.
This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.
Mechanistic Workflow & Reaction Logic
Understanding the formation and degradation pathways of 1,4-bis(2-methoxyethyl)piperazine is critical for process control. The diagram below illustrates the intentional synthetic route via N-alkylation, the risk of quaternization, and its unexpected appearance as a byproduct in macrocyclic and decarboxylation chemistry.
Synthetic pathways, over-alkylation risks, and degradation origins of the target piperazine.
Troubleshooting FAQs
Q1: I am trying to synthesize the di-alkylated product, but my reaction stalls at the mono-alkylated intermediate (1-(2-methoxyethyl)piperazine). How do I drive it to completion?Causality & Solution: A primary challenge in the alkylation of piperazine is controlling the equilibrium between mono- and di-alkylation[2]. The first alkylation introduces mild steric hindrance and alters the local dielectric environment around the second secondary amine. More importantly, if the hydrohalic acid (HX) generated during the first substitution is not efficiently scavenged, it will protonate the remaining secondary amine, instantly quenching its nucleophilicity.
Actionable Fix: Ensure you are using a strict stoichiometric excess of the alkylating agent (2.2 – 2.5 equivalents) and a robust heterogeneous base (e.g., 3.0 equivalents of anhydrous K₂CO₃). The base must be finely milled to maximize surface area. Switch to a polar aprotic solvent like acetonitrile, which solvates the transition state without hydrogen-bonding to the amine lone pairs.
Q2: My GC/MS shows 1,4-bis(2-methoxyethyl)piperazine as a major contaminant during the synthesis of 12-ring azacrown ethers. Where is this coming from?Causality & Solution: This is a documented thermal degradation pathway. Pyrolysis of tetramethylated 12-ring azacrown complexes will liberate the pure ligand only if the complex is absolutely pure. However, if even trace amounts of alkylation reagents (such as methyl iodide) are present, they trigger a nucleophilic ring-opening cascade by the iodide anion during heating. The macrocycle degrades and recyclizes into the highly stable 6-membered 1,4-bis(2-methoxyethyl)piperazine core.
Actionable Fix: Rigorously purify your azacrown complex to remove all trace alkylating agents and quaternary salts prior to pyrolysis.
Q3: I am running a decarboxylation process using dimethyl carbonate and mixed metal oxides, and I'm seeing this piperazine derivative as a byproduct. Why?Causality & Solution: In industrial decarboxylation processes (e.g., the preparation of triethylene glycol monomethyl ether using dimethyl carbonate over Mg/Al metal oxide catalysts at 275°C), 1,4-bis(2-methoxyethyl)piperazine can emerge as a significant byproduct (up to 7.5%)[3]. This occurs due to the high-temperature catalytic cyclooligomerization of amine/glycol impurities present in the feed streams.
Actionable Fix: Audit your feed streams for trace nitrogenous compounds or ethanolamine derivatives, which readily cyclize into piperazines under metal oxide catalysis at elevated temperatures.
To ensure reproducibility and scientific integrity, the following protocol for synthesizing 1,4-bis(2-methoxyethyl)piperazine incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Reaction Assembly
Procedure: In an oven-dried round-bottom flask under inert N₂, suspend anhydrous K₂CO₃ (3.0 eq) in anhydrous acetonitrile. Add piperazine (1.0 eq) and stir until a uniform suspension is achieved. Dropwise, add 2-methoxyethyl iodide (2.2 eq) at room temperature.
Self-Validation Checkpoint: The reaction mixture must remain easily stirrable. If clumping occurs, the K₂CO₃ was not sufficiently anhydrous, leading to localized water pooling and salt caking.
Step 2: Thermal Activation & Monitoring
Procedure: Elevate the temperature to a gentle reflux (80°C) for 16-24 hours.
Self-Validation Checkpoint (TLC): Spot the reaction on silica gel (Eluent: DCM:MeOH:NH₄OH 90:9:1). Stain with Ninhydrin. Unreacted piperazine and the mono-alkylated intermediate (secondary amines) will stain a deep purple/pink. The target di-alkylated product (a tertiary amine) will not stain with Ninhydrin. Counter-stain a second plate with Dragendorff’s reagent to visualize the tertiary amine product as an orange spot. Do not stop the reaction until the Ninhydrin-positive spots are virtually eliminated.
Step 3: Workup & Phase Separation
Procedure: Cool to room temperature, filter off the inorganic salts (KBr/KI and excess K₂CO₃), and concentrate the filtrate under reduced pressure. Partition the resulting oil between Dichloromethane (DCM) and 1M aqueous NaOH.
Self-Validation Checkpoint (pH): Test the aqueous layer. The pH must be >12. If it is lower, the piperazine core may remain partially protonated and highly water-soluble, leading to catastrophic yield loss in the aqueous phase.
Step 4: Isolation & Spectroscopic Verification
Procedure: Dry the organic layer over Na₂SO₄, filter, and evaporate. Purify the resulting oil via Kugelrohr vacuum distillation or precipitate it as the dihydrochloride salt[1] by bubbling anhydrous HCl gas through an ethereal solution of the free base.
Self-Validation Checkpoint (NMR): Analyze the product via ¹³C NMR (CDCl₃). You must observe exactly four distinct carbon environments matching the literature standard for this symmetric molecule: 52.2 ppm (CH₂N ring), 56.6 ppm (CH₂N side arm), 57.3 ppm (CH₃O), and 69.0 ppm (CH₂O). Any additional peaks indicate incomplete alkylation or quaternization.
Quantitative Data Summary
The table below summarizes the causality between reaction conditions and the resulting product distribution, serving as a quick-reference matrix for process optimization.
Reaction Condition
Alkylating Agent (Eq.)
Base System
Solvent
Temp (°C)
Major Product Observed
Yield / Outcome
Deficient Alkylation
1.0 - 1.2
K₂CO₃ (1.5 eq)
MeCN
80
1-(2-Methoxyethyl)piperazine
>70% (Mono-alkylated)
Optimal Di-alkylation
2.2 - 2.5
K₂CO₃ (3.0 eq)
MeCN
80
1,4-Bis(2-methoxyethyl)piperazine
80 - 85% (Target)
Harsh / Over-alkylation
> 3.0
NaH (Excess)
DMF
100
Quaternary Ammonium Salts
Degradation / Unusable
Azacrown Pyrolysis
Trace MeI present
None
Neat
>200
1,4-Bis(2-methoxyethyl)piperazine
Degradation Byproduct
References
US5164497A - Decarboxylation processes using mixed metal oxide catalysts
Source: Google Patents
URL
Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms
Source: ResearchGate
URL
Technical Support Center: Purification of 1,4-Bis(2-methoxyethyl)piperazine
The following Technical Support Guide is designed for researchers and process chemists working with 1,4-Bis(2-methoxyethyl)piperazine . ⚠️ Critical Safety & Identity Verification Stop and Verify: There is a known databas...
Conflicting CAS: Databases occasionally link CAS 35054-34-3 or 35054-52-5 to Calcium Nitrate.
Action: Do NOT rely solely on the CAS number for ordering or safety protocols. Verify the structure (NMR/MS) and ensure you are handling the organic amine (flammable, corrosive), not the inorganic oxidizer.[1][2]
Part 1: Diagnostic Triage
Before selecting a purification method, determine your primary impurity profile using this decision matrix.
Figure 1: Decision matrix for selecting the optimal purification workflow based on crude state and impurity profile.[1]
Part 2: Purification Protocols
Method A: High Vacuum Distillation (The Gold Standard)
Best For: Removing mono-substituted impurities and solvent residues.[1][3]
Theory: The bis-substituted product has a significantly higher boiling point than the mono-substituted intermediate due to increased molecular weight (~202 g/mol vs ~144 g/mol ).[1]
Estimated Physical Properties:
Boiling Point (Atm): ~240–260°C (Decomposition likely).[1][2]
Boiling Point (Vacuum): 110–130°C @ 0.5 mmHg (Estimated).[1][2]
Protocol:
Setup: Use a short-path distillation head with a Vigreux column. Ensure high-vacuum capability (<1 mmHg is ideal).[1][2][3]
Degassing: Stir the crude oil under weak vacuum at RT for 30 mins to remove volatile solvents (DCM, Methanol) that can ruin vacuum stability.
Ramp:
Fraction 1 (Fore-run): Collect up to ~90°C (0.5 mmHg). This contains unreacted piperazine and mono-substituted 1-(2-methoxyethyl)piperazine.[1]
Fraction 2 (Product): Collect the stable plateau (typically 110–130°C at 0.5 mmHg).[1][2]
Storage: Store under Nitrogen/Argon. Bis-amines absorb CO₂ from air to form carbamates (white crust).[1][2]
Method B: "Salting-Out" Extraction
Best For: Removing inorganic salts and non-basic tars.[3]
The Challenge: 1,4-Bis(2-methoxyethyl)piperazine is highly water-soluble due to the ether oxygens and amine nitrogens. Standard washes will result in massive product loss .[2][3]
Slowly add KOH pellets or 50% NaOH until pH > 12.[2][3]
Saturation: Add solid NaCl until the solution is saturated (brine). This reduces the solubility of the organic amine in the water phase.
Extraction: Extract with Dichloromethane (DCM) or Chloroform (3 x Vol).
Note: Do not use Ether/Hexanes; they are too non-polar to pull this specific amine out of water.[2][3]
Drying: Dry organic layer over Na₂SO₄, filter, and concentrate.
Method C: HCl Salt Recrystallization
Best For: Ultra-high purity (>99.5%) required for biological assays.[1][2][3]
Protocol:
Dissolution: Dissolve the crude free base in dry Ethanol or Methanol (1g/5mL).
Acidification: Cool to 0°C and add HCl (4M in Dioxane or concentrated aqueous HCl) dropwise until pH ~1.
Precipitation:
The dihydrochloride salt may precipitate immediately.[2][3]
If not, add cold Diethyl Ether or Acetone slowly until turbidity appears.[2][3]
Recrystallization: Heat the suspension to reflux until dissolved (add minimal MeOH if needed), then cool slowly to RT, then 4°C.
Recovery: Filter the white crystals.
To regenerate free base: Dissolve salt in minimal water, basify with NaOH, saturate with NaCl, and extract with DCM (as per Method B).[1][2]
Part 3: Troubleshooting & FAQs
Q1: My yield is extremely low (<20%) after extraction. Where is my product?
Diagnosis: You likely lost the product to the aqueous layer.[3]
Root Cause: The methoxy-ethyl chains make this piperazine derivative amphiphilic (both lipophilic and hydrophilic).[1]
Solution:
Check the aqueous waste stream by TLC or LCMS.[2][3]
Fix: Saturate the aqueous layer with solid NaCl ("Salting Out").[1][2][3]
Fix: Switch extraction solvent from Ethyl Acetate to Chloroform/Isopropanol (3:1) or pure DCM.
Q2: The product turns yellow/brown after a few days.
Diagnosis: Oxidation or Carbamate formation.[2][3]
Root Cause: Piperazines are sensitive to air.[2][3] They react with atmospheric CO₂ to form carbamic acid salts (white solids) or oxidize to N-oxides (yellowing).[1][2]
Solution:
Purification: Distill immediately before use.
Storage: Store in a sealed vial under Argon at 4°C. Add activated 3Å molecular sieves to keep it dry.
Q3: I see a "split peak" in the NMR for the CH2 protons. Is it impure?
Diagnosis: Likely conformational isomerism (Chair-Boat) or protonation.[1]
Analysis:
If you see broadening or splitting, the sample might be partially protonated (salt form) or aggregating.[1][2]
Test: Add a drop of D₂O or a trace of NaOD to the NMR tube to collapse the exchangeable protons and sharpen the signals.
Q4: Can I use Silica Column Chromatography?
Diagnosis: Not recommended as a primary method.[2][3]
Reason: Diamines "streak" badly on silica due to strong interaction with acidic silanols.[2][3]
Workaround: If you must run a column:
Stationary Phase: Use basic alumina (neutralizes the interaction).[1][2][3]
Mobile Phase: DCM:MeOH (9:1) + 1% Triethylamine (TEA) or Ammonia.[1][2] The TEA saturates the silica sites, allowing the product to elute.[2][3]
Part 4: Analytical Data Summary
Property
Value / Description
Notes
Formula
C₁₀H₂₂N₂O₂
MW
202.30 g/mol
Appearance
Colorless to pale yellow liquid
May crystallize at low temps if highly pure.[3][4][5]
Technique: Salting-out extraction methodologies for amphiphilic amines.[2][3]
Source: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[2][3] (Standard text for purification logic).
Side reactions in the synthesis of "1,4-Bis(2-methoxyethyl)piperazine"
Technical Support Center: Synthesis of 1,4-Bis(2-methoxyethyl)piperazine Core Directive: The "Double-Alkylation" Challenge Product Overview: Target Molecule: 1,4-Bis(2-methoxyethyl)piperazine[1] CAS Number: 13484-41-8 (N...
CAS Number: 13484-41-8 (Note: Often confused with the hydroxy-analog 122-96-3; ensure you are using the methoxy variant).
Primary Synthetic Route:
Alkylation of piperazine with 2-chloroethyl methyl ether (1-chloro-2-methoxyethane).
The Central Problem:
The synthesis of 1,4-bis(2-methoxyethyl)piperazine is a balancing act of kinetics. You are attempting to attach two alkyl groups to a diamine without pushing the reaction into "over-alkylation" (quaternization) or stopping short at the mono-substituted product. Furthermore, the alkylating agent (2-chloroethyl methyl ether) is prone to hydrolysis and elimination, creating a "ticking clock" on your reagent's efficacy.
Reaction Mechanism & Side Reaction Pathways
The following diagram details the primary reaction pathway and the three critical "off-ramps" where yield is lost.
Caption: Reaction kinetics flow.
and are similar in rate, making mono-isolation difficult. (quaternization) is slower but significant with excess heat or reagent.
Troubleshooting Guide (Q&A Format)
Module A: Yield & Conversion Issues
Q: Why is my reaction stalling at the mono-substituted intermediate?
Diagnosis: This is rarely due to steric hindrance. It is almost always due to reagent degradation .
The Science: 2-Chloroethyl methyl ether is an alkyl halide with an ether oxygen at the beta-position. In the presence of strong bases (like NaOH) or high heat (>80°C), it undergoes E2 elimination to form methyl vinyl ether (a gas, bp ~6°C) which escapes the vessel.
Solution:
Switch Bases: Use carbonate bases (
or ) instead of hydroxides to reduce elimination risk.
Solvent Choice: If using aqueous conditions, the reagent hydrolyzes to 2-methoxyethanol. Switch to a biphasic system (Toluene/Water) or anhydrous Acetonitrile.
Stoichiometry: Increase the alkylating agent to 2.2–2.5 equivalents.
Q: I smell a sweet, ether-like odor that isn't my product. What is it?
Diagnosis: Methyl vinyl ether formation (Elimination side reaction).
Immediate Action: Lower your reaction temperature. If refluxing in water/toluene, you are likely too hot (>90°C). Maintain 60–75°C.
Module B: Impurity Profiling
Q: I see a large peak at [M+58] in my MS. What is this?
Diagnosis: Quaternization. You have formed the N,N,N-tris(2-methoxyethyl)piperazinium salt.
Cause: Large excess of alkylating agent combined with prolonged heating.
The Fix:
Control: Stop the reaction immediately once the "Mono" peak disappears on TLC/GC. Do not "cook" it overnight "just to be sure."
Purification: These salts are highly water-soluble. Wash your organic layer (Toluene/DCM) thoroughly with water. The target bis-amine will stay in the organic layer; the quaternary salt will wash out.
Q: There is a persistent impurity that looks like ethylenediamine derivatives.
Diagnosis: Feedstock impurity. Commercial piperazine often contains small amounts of ethylenediamine or pyrazine.
Prevention: Use Piperazine Anhydrous (99%+) rather than the hexahydrate, which can vary in quality.
Technical Data & Impurity Table
Component
Structure/Description
Origin
Removal Strategy
Target
1,4-Bis(2-methoxyethyl)piperazine
Desired Product
Distillation / Extraction
Mono-Impurity
1-(2-methoxyethyl)piperazine
Incomplete Rxn
Distillation (bp is significantly lower than bis)
Quat Salt
N-tris(2-methoxyethyl)piperazinium
Over-Alkylation
Water Wash (Highly polar/Ionic)
Hydrolysis
2-Methoxyethanol
Reagent + Water
Water Wash / Evaporation (bp ~124°C)
Elimination
Methyl Vinyl Ether
Reagent + Heat
Off-gassing (Volatile)
Optimized Experimental Protocol
Method: Carbonate-Mediated Alkylation in Acetonitrile (Anhydrous Approach)
Recommended for high purity requirements.
1,4-Bis(2-methoxyethyl)piperazine is a ditertiary amine featuring two ether-linked side chains.[1] Its stability profile is governed by two competing functional groups: the piperazine ring (susceptible to N-oxidation and CO₂ absorption) and the methoxyethyl ether tails (susceptible to peroxide formation).
Forms N-oxides (yellowing) and ether peroxides (safety hazard).[1]
Photostability
Moderate
UV light accelerates radical formation in the ether chains.
Hygroscopicity
High
Absorbs water, leading to hydrolysis of impurities or concentration errors.
Critical Degradation Pathways (The "Why")
Understanding the mechanism of failure is the first step to prevention. This molecule degrades primarily through Oxidative Radical Chains and Carbonic Acid Formation .
Mechanism 1: Oxidative Degradation (The "Yellowing" Effect)
The most common user complaint is a solution turning yellow or brown. This is caused by dissolved oxygen attacking the nitrogen lone pair or the ether
-carbon.
Pathway A (N-Oxidation): The tertiary amine nitrogen reacts with Reactive Oxygen Species (ROS) to form an N-oxide.[1] This is often catalyzed by trace metals (Fe, Cu) found in lower-grade solvents.[1]
Pathway B (Ether Peroxidation): The methylene group next to the ether oxygen is prone to radical attack, forming hydroperoxides. CRITICAL: These can concentrate to explosive levels if the solvent evaporates.
Mechanism 2: Atmospheric Carbonation (The "pH Drift")
As a base, the piperazine core reacts with atmospheric CO₂ to form carbamates (reversible) or bicarbonate salts (irreversible in solution).
Result: The solution pH drops, potentially precipitating other components or altering reaction kinetics.[1]
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways.[1] Note that UV light and Oxygen are the primary accelerators of irreversible chemical change, while CO2 causes reversible physical property shifts.
Stabilization Protocols (The "How")
To ensure data integrity, you must implement a "Self-Validating System" where the stability of the solution is actively maintained, not just hoped for.
Protocol A: The "Freeze-Pump-Thaw" Degassing Method
Required for: Long-term storage of stock solutions or sensitive kinetic studies.[1]
Why: Simply bubbling gas (sparging) is insufficient to remove solvated oxygen from the ether side chains.
Steps:
Place the solution in a Schlenk flask or heavy-walled ampoule.
Freeze: Submerge the flask in liquid nitrogen until the solution is solid.
Pump: Open the flask to a high-vacuum manifold (10⁻³ mbar) for 5-10 minutes. This removes the headspace gas.
Thaw: Close the flask and thaw in a warm water bath. Gas bubbles will escape the liquid as solubility decreases.
Repeat: Perform cycles 1-4 three times.
Backfill: Fill with high-purity Argon (heavier than air, providing a better blanket than Nitrogen).[1]
Protocol B: Chelation Strategy
Required for: Solutions prepared in non-HPLC grade solvents or water.[1]
Why: Trace transition metals (Fe³⁺, Cu²⁺) act as catalysts for radical oxidation.
Action: Add 0.1 mM EDTA (Ethylenediaminetetraacetic acid) to aqueous buffers. For organic solvents, consider passing the solvent through a Chelex resin column prior to dissolving the piperazine.
Protocol C: Acid Salt Conversion (The "Gold Standard" for Storage)
Required for: Archival storage (>1 month).
Why: The protonated salt form (e.g., Dihydrochloride) is significantly more resistant to oxidation than the free base because the nitrogen lone pair is occupied by a proton, preventing radical attack.
Synthesis:
Dissolve 1,4-Bis(2-methoxyethyl)piperazine in diethyl ether.
Bubble dry HCl gas or add 4M HCl in Dioxane dropwise.
Filter the white precipitate (the salt).
Store the solid salt; reconstitute into the free base only when needed (via basic extraction).
Troubleshooting Guide
Use this decision matrix to diagnose solution anomalies.
Figure 2: Diagnostic logic for solution anomalies. Note the safety critical path for Peroxides.
Frequently Asked Questions (FAQ)
Q1: Can I autoclave solutions of 1,4-Bis(2-methoxyethyl)piperazine?A:No. While the piperazine ring is thermally stable, the methoxyethyl ether linkages can generate peroxides under high heat and pressure, and the amine can undergo thermal degradation (dealkylation) above 150°C [1]. Use 0.22 µm filtration for sterilization.
Q2: My solution smells like ammonia. Is it still good?A:Discard immediately. An ammonia odor indicates advanced degradation via N-dealkylation (cleavage of the side chains).[1] This often occurs if the solution was exposed to UV light or extreme pH [2].
Q3: What is the best solvent for stability?A:
Best: Methanol or Ethanol (degassed).
Acceptable: Water (if buffered and EDTA treated).
Avoid: THF or Diethyl Ether (unless stabilized), as these promote cumulative peroxide formation along with the molecule's own ether tails.
Q4: How do I test for peroxides without expensive equipment?A: Use Quantofix® Peroxide Test Strips . If the result is >10 mg/L, the solution is chemically compromised and potentially unsafe to concentrate (explosion risk upon dryness).
References
Freeman, S. A., et al. (2022). Thermal Degradation Mechanisms of Piperazine Derivatives in CO2 Capture. Industrial & Engineering Chemistry Research. Link (Demonstrates thermal limits of piperazine derivatives).[1]
Closmann, F., et al. (2009). Oxidative Degradation of Aqueous Amine Solutions.[2][3] Energy Procedia. Link (Details the radical mechanism of amine oxidation and metal catalysis).
Littel, R. J., et al. (1990).[4] Dissociation constants of some alkanolamines.[4][5] Journal of Chemical & Engineering Data.[4] Link (Provides pKa and solubility baselines for substituted piperazines).[1]
BenchChem Technical Support. (2025). Enhancing the Stability of Piperazine-Containing Drugs.[1]Link (General handling of piperazine salts vs. free bases).[1]
Author: BenchChem Technical Support Team. Date: March 2026
Document ID: KB-8842-CH
Target Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Late-Stage C(sp3)–H Functionalization, Photoredox Catalysis, Regioselectivity
Substrate Profiling & Mechanistic Causality
1,4-Bis(2-methoxyethyl)piperazine presents a highly specific late-stage functionalization challenge. The molecule possesses two equivalent tertiary amine centers, each flanked by multiple α-C(sp3)–H bonds. Functionalization—typically achieved via Single Electron Transfer (SET) photoredox catalysis—requires precise catalyst matching.
The Causality of Reactivity:
The 2-methoxyethyl side chains exert a mild inductive electron-withdrawing effect (-I effect) due to the distal oxygen atoms. This subtly increases the oxidation potential (
) of the nitrogen lone pairs compared to simple alkyl piperazines (like N,N'-dimethylpiperazine). Consequently, standard mild photocatalysts may suffer from inefficient SET, necessitating a tailored approach to catalyst selection. Furthermore, regioselectivity (ring vs. chain functionalization) is dictated by the stereoelectronic alignment of the resulting radical cation, heavily favoring the rigid piperazine ring over the flexible side chain[1].
Catalyst Selection Matrix
To achieve efficient SET and subsequent α-deprotonation, the excited-state reduction potential of the photocatalyst (
) must be more positive than the oxidation potential of the piperazine substrate.
Catalyst Class
Specific Catalyst
Excited State Redox Potential ( vs SCE)
Recommendation for 1,4-Bis(2-methoxyethyl)piperazine
Transition Metal (Standard)
Ir(ppy)₂dtbbpy)PF₆
+0.66 V
Baseline. May struggle due to the inductive deactivation from the methoxyethyl groups.
Transition Metal (Strong Oxidant)
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
+1.21 V
Optimal Starting Point. Excellent balance of strong oxidative power and long excited-state lifetime.
Organic Photoredox
Mes-Acr⁺ ClO₄⁻ (Fukuzumi's Catalyst)
+2.06 V
For Recalcitrant Oxidation. Use if the substrate resists SET, but beware of over-oxidation side reactions.
Transition Metal (Carbene)
Rh₂(S-DOSP)₄
N/A (Inner-sphere mechanism)
For C–H Alkylation. Excellent for stereoselective ring functionalization via diazo compounds.
Mechanistic Pathway
The functionalization of 1,4-bis(2-methoxyethyl)piperazine relies on a self-sustaining photoredox cycle. The diagram below illustrates the causality of the transformation: SET oxidation generates a radical cation, which undergoes kinetically favored deprotonation to form the reactive α-amino radical.
Photoredox cycle for the α-C(sp3)-H functionalization of tertiary piperazines.
Self-Validating Experimental Protocol
Protocol: Photoredox-Mediated α-C(sp3)–H Arylation
Objective: Site-selective arylation at the C2/C3 position of the piperazine ring.
Self-Validating Principle: This protocol incorporates an electrochemical pre-check and a radical trapping control to ensure the mechanism proceeds via the intended SET pathway.
Step 1: Electrochemical Profiling (The Causality Check)
Action: Perform Cyclic Voltammetry (CV) on 1,4-Bis(2-methoxyethyl)piperazine (1.0 mM in MeCN with 0.1 M Bu₄NPF₆).
Rationale: You must quantify the exact
of the substrate to select a photocatalyst where .
Step 2: Reaction Assembly (Glovebox/Schlenk Line)
Action: In an oven-dried 8 mL vial equipped with a stir bar, combine:
Action: Run a parallel reaction spiked with 1.0 equiv of TEMPO.
Rationale: TEMPO will scavenge the intermediate α-amino radical. The complete absence of the arylated product and the presence of a TEMPO-piperazine adduct (detectable via LC-MS) provides definitive proof of the SET causality[2].
Self-validating workflow for optimizing piperazine C-H functionalization.
Troubleshooting & FAQs
Q: Why am I observing C–H functionalization exclusively on the piperazine ring rather than the 2-methoxyethyl side chain?A: This is driven by stereoelectronic alignment. In the radical cation intermediate, the semi-SOMO on the nitrogen atom must overlap with the adjacent σ(C–H) bond to facilitate deprotonation. The rigid chair conformation of the piperazine ring locks the axial C–H bonds into near-perfect parallel alignment with the nitrogen p-orbital. In contrast, the flexible 2-methoxyethyl chain suffers from a high entropic penalty to achieve this geometry. Furthermore, the inductive effect of the distal oxygen slightly destabilizes radical formation on the side chain. This aligns precisely with natural population analysis models for site-selectivity[1].
Q: My reaction stalls at 20% conversion and the mixture turns dark (tarring). What is the cause?A: This indicates catalyst photobleaching or product inhibition. The functionalized product (e.g., an α-aryl piperazine) often has a lower oxidation potential than the starting 1,4-bis(2-methoxyethyl)piperazine. Consequently, the photocatalyst begins oxidizing the product instead of the substrate, leading to over-oxidation and polymerization.
Solution: Shift to a continuous-flow photoreactor to remove the product from the irradiation zone immediately, or switch to a slightly weaker oxidant that can thermodynamically differentiate between the substrate and the product.
Q: Can I use standard cross-coupling (e.g., Buchwald-Hartwig) to functionalize this molecule?A: No. Buchwald-Hartwig amination requires a secondary or primary amine to undergo oxidative addition/reductive elimination with an aryl halide. Because 1,4-bis(2-methoxyethyl)piperazine only contains fully substituted tertiary amines, traditional N-functionalization is impossible without first dealkylating the molecule. You must utilize C(sp3)–H functionalization strategies.
References
Margrey, K. A., McManus, J. B., Bonazzi, S., Zecri, F., & Nicewicz, D. A. (2017). "Predictive Model for Site-Selective Aryl and Heteroaryl C-H Functionalization via Organic Photoredox Catalysis." Journal of the American Chemical Society, 139(32), 11288-11299. URL:[Link]
McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). "Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity." Science, 334(6059), 1114-1117. URL:[Link]
Technical Support Center: Enhancing the Reactivity of 1,4-Bis(2-methoxyethyl)piperazine
Welcome to the technical support center for 1,4-Bis(2-methoxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,4-Bis(2-methoxyethyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. The information herein is synthesized from established principles of heterocyclic chemistry and practical experience with analogous piperazine derivatives.
Introduction to 1,4-Bis(2-methoxyethyl)piperazine
1,4-Bis(2-methoxyethyl)piperazine is a symmetrically N,N'-disubstituted piperazine. The tertiary amine nature of the nitrogen atoms makes them nucleophilic and basic, while the methoxyethyl side chains introduce ether functionalities that can influence solubility and coordination properties. Understanding these structural features is key to optimizing its reactivity and mitigating potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of 1,4-Bis(2-methoxyethyl)piperazine?
The primary reactive sites are the two tertiary nitrogen atoms within the piperazine ring. These nitrogens possess lone pairs of electrons, rendering them nucleophilic and basic. Reactions typically involve the formation of quaternary ammonium salts through alkylation or coordination with metal centers.
Q2: How does the presence of the methoxyethyl side chains affect the molecule's properties?
The methoxyethyl groups increase the steric bulk around the nitrogen atoms compared to a simple N,N'-dimethylpiperazine. This can modulate the nucleophilicity of the nitrogens. Additionally, the ether oxygens can act as hydrogen bond acceptors and may coordinate with certain metal ions, potentially influencing the compound's role as a ligand or catalyst.
Q3: In what types of reactions is 1,4-Bis(2-methoxyethyl)piperazine commonly used?
While specific applications are not extensively documented, analogous N,N'-disubstituted piperazines are utilized as:
Bases and Ligands in Catalysis: The tertiary amine structure is suitable for use as a non-nucleophilic base or as a ligand in transition metal-catalyzed reactions.
Building Blocks in Organic Synthesis: It can serve as a core scaffold in the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds.[1]
Phase Transfer Catalysts: Quaternization of the nitrogen atoms can yield salts that function as phase transfer catalysts.[2]
Q4: What are the key safety considerations when handling this compound?
Users should always consult the Safety Data Sheet (SDS) for specific handling and personal protective equipment (PPE) recommendations.[3][4] Generally, for substituted piperazines, it is crucial to avoid contact with skin and eyes, prevent inhalation of vapors, and work in a well-ventilated area.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving 1,4-Bis(2-methoxyethyl)piperazine.
Issue 1: Low or No Reactivity in Alkylation Reactions
Symptoms:
Starting material is largely unconsumed after the expected reaction time.
Reagent Selection: Dissolve 1,4-Bis(2-methoxyethyl)piperazine (1 equivalent) in anhydrous acetonitrile.
Electrophile Addition: Add a more reactive alkylating agent, such as methyl trifluoromethanesulfonate (2.2 equivalents for di-quaternization), dropwise at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]
Work-up: If the reaction is complete, the product can often be precipitated by the addition of a non-polar solvent like diethyl ether.
Issue 2: Formation of Mono-quaternized Instead of Di-quaternized Product
Symptoms:
Product analysis (e.g., NMR, MS) reveals a significant amount of the mono-alkylated piperazinium salt alongside the desired di-alkylated product.
Potential Causes & Solutions:
The formation of the first quaternary salt deactivates the second nitrogen through an inductive effect, making the second alkylation slower.
dot
Caption: Decision workflow for incomplete di-alkylation.
To favor the di-quaternized product, consider the following adjustments:
Parameter
Recommendation
Rationale
Stoichiometry
Use a slight excess (2.2-2.5 equivalents) of the alkylating agent.
Le Châtelier's principle: Increasing the concentration of a reactant drives the reaction towards the products.
Reaction Time
Extend the reaction time and monitor periodically.
Allows the slower second alkylation step to proceed to completion.
Temperature
Cautiously increase the temperature.
Provides the necessary activation energy for the second alkylation.
Issue 3: Product Decomposition or Unwanted Side Reactions
Symptoms:
Formation of multiple, unidentifiable byproducts observed by TLC or LC-MS.
Darkening of the reaction mixture, suggesting decomposition.
Potential Causes & Solutions:
Hofmann Elimination: If the alkylating agent has a beta-hydrogen and a strong base is present or generated in situ, Hofmann elimination can occur from the quaternary ammonium salt product.
Solution: Use a non-basic or weakly basic medium. If a base is required, use a non-nucleophilic, sterically hindered base.
Reaction with Solvent: At elevated temperatures, some solvents like DMF can participate in side reactions.
Solution: Choose a more inert solvent such as acetonitrile, toluene, or dichloromethane, depending on the reaction type.
dot
Caption: Potential side reactions vs. the desired reaction pathway.
References
TCI (2025). Safety Data Sheet: 1-(2-Methoxyethyl)piperazine. Tokyo Chemical Industry Co., Ltd.
Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
Sciforum.
ResearchGate (2019). Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA.
MDPI (2023). 1,4-Bis(trimethylsilyl)
Organic Chemistry Portal. Synthesis of piperazines.
Cheméo. 1,4-Bis(2-hydroxyethyl)piperazine.
PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.
Wiley Online Library (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
Overcoming solubility issues with "1,4-Bis(2-methoxyethyl)piperazine"
Welcome to the Technical Support & Troubleshooting Center Subject: Overcoming Solubility and Formulation Challenges with 1,4-Bis(2-methoxyethyl)piperazine As a Senior Application Scientist, I frequently encounter researc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting CenterSubject: Overcoming Solubility and Formulation Challenges with 1,4-Bis(2-methoxyethyl)piperazine
As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of substituted piperazines. 1,4-Bis(2-methoxyethyl)piperazine is a highly versatile building block and ligand, but its unique structural features—a rigid, basic piperazine core flanked by flexible, hydrogen-bond-accepting methoxyethyl arms—create specific thermodynamic behaviors in solution[1].
Whether you are synthesizing a novel proteolysis-targeting chimera (PROTAC), developing a lipid nanoparticle, or running in vitro biological assays, understanding the causality behind this compound's solubility limits is critical. This guide is designed to move beyond generic advice, providing you with self-validating protocols and mechanistic troubleshooting steps.
Part 1: Core Physicochemical Properties
To troubleshoot solubility, we must first establish the quantitative baseline of the molecule. The presence of the methoxy groups imparts specific hydrophilic properties, but the overall solubility is heavily dictated by the salt form and the pH of the microenvironment[1][2].
Note: The alkylation of both piperazine nitrogens reduces the maximum pKa from ~9.7 (unsubstituted piperazine) to approximately 8.0-8.5[2][6]. This shift is critical for physiological assays.
Part 2: Troubleshooting FAQs
Q1: My compound crashes out when I add it to cell culture media (pH 7.4). I am using the Free Base (CAS 13484-41-8). Why is this happening?Mechanistic Cause: At pH 7.4, the free base is only partially protonated. Because the molecule is N,N'-dialkylated, its highest pKa is suppressed to ~8.0[2]. At physiological pH, a significant fraction of the molecules remains in the uncharged, lipophilic state, exceeding the aqueous solubility limit and causing precipitation.
The Fix: Do not dissolve the free base directly in aqueous media. Instead, create a 1000x stock solution in 100% DMSO. Add this stock dropwise to your media while vortexing. The DMSO acts as a thermodynamic bridge, preventing localized supersaturation.
Q2: I switched to the Dihydrochloride salt (CAS 14399-35-0) for better water solubility, but now my proteins are denaturing and my cell assays are failing. Is the compound toxic?Mechanistic Cause: The compound itself may not be toxic, but the salt form is altering your assay conditions. When 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride dissolves, it releases two equivalents of hydrochloric acid (HCl) into the solution[8]. If you dissolve this in unbuffered water or a weak buffer, the localized microenvironmental pH can plummet below pH 3.0, denaturing proteins and mimicking a failed assay.
The Fix: Always dissolve the dihydrochloride salt in a high-capacity buffer (e.g., 100 mM HEPES or 1x PBS) rather than pure water. Verify the final pH with a micro-electrode and back-titrate with 0.1 M NaOH if necessary.
Q3: I need to formulate this compound into a lipid nanoparticle (LNP) organic phase, but my lab only has the Dihydrochloride salt. It won't dissolve in chloroform or DCM. What do I do?Mechanistic Cause: The diprotonated piperazine ring and the chloride counter-ions form a highly stable, polar crystal lattice that is entirely incompatible with non-polar organic solvents.
The Fix: You must perform a free-base extraction (See Protocol 2 below) to strip the HCl and recover the lipophilic free base before formulation.
Part 3: Experimental Protocols
Protocol 1: Preparation of a pH-Stable Aqueous Stock (from Dihydrochloride)
Use this protocol to prevent pH-shock in biological assays while maximizing solubility.
Calculate and Weigh: Weigh the desired amount of 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride (CAS 14399-35-0). Note: Work quickly, as piperazine salts can be hygroscopic and absorb atmospheric moisture, which throws off molar calculations[6].
Buffer Selection: Prepare a 100 mM HEPES buffer solution, pre-adjusted to pH 7.6. (The slight basicity anticipates the acid release).
Dissolution: Slowly add the buffer to the compound. Vortex for 30 seconds. The solution should be completely clear.
Validation (Critical Step): Measure the pH of the final solution using a calibrated micro-pH probe. If the pH has dropped below 7.2, add 0.1 M NaOH in 2 µL increments until the pH stabilizes at 7.4.
Filtration: Pass through a 0.22 µm PTFE syringe filter to sterilize and remove any dust nucleating agents.
Protocol 2: Free-Base Conversion for Lipophilic Formulations
Use this protocol if you only have the dihydrochloride salt but need the organic-soluble free base.
Aqueous Solubilization: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water.
Basification: Place the solution in an ice bath. Slowly add 1.0 M NaOH dropwise while stirring until the pH reaches > 10.5. At this pH, both nitrogen atoms are fully deprotonated[6]. You may observe the solution becoming cloudy as the free base separates.
Extraction: Transfer to a separatory funnel. Add 15 mL of Dichloromethane (DCM) and shake vigorously. Vent the funnel.
Separation: Allow the layers to separate. The piperazine free base will partition into the lower organic (DCM) layer. Collect the DCM layer. Repeat the extraction twice more with 10 mL DCM.
Drying and Concentration: Combine the DCM fractions, dry over anhydrous sodium sulfate (
), filter, and evaporate the solvent under reduced pressure (rotary evaporator) to yield the pure free base as a viscous oil.
Part 4: Mandatory Visualization
Diagram 1: Workflow for Solvent and Form Selection
This decision tree illustrates the causality behind choosing the correct form of the compound based on your target assay.
Caption: Decision tree for selecting the appropriate formulation strategy based on the available salt form.
Diagram 2: Mechanism of pH-Dependent Protonation
Understanding the speciation of the piperazine ring is critical for predicting its solubility profile.
Caption: pH-dependent protonation states of N,N'-dialkylated piperazines dictating solubility.
References
Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]
Khalili, F., Henni, A., & East, A. L. L. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, University of Regina. Available at: [Link]
Desantis, J., et al. "pK a values of common substituted piperazines." ResearchGate. Available at: [Link]
Ataman Kimya. "PIPERAZINE." Ataman Chemicals. Available at: [Link]
Molecular Pharmaceutics. "Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties." ACS Publications. Available at: [Link]
Comparative analysis of "1,4-Bis(2-methoxyethyl)piperazine" and its hydroxyethyl analog
This guide provides a comparative technical analysis of 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) and its ether-capped analog, 1,4-Bis(2-methoxyethyl)piperazine (BMEP) . It is designed for medicinal chemists and process s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comparative technical analysis of 1,4-Bis(2-hydroxyethyl)piperazine (BHEP) and its ether-capped analog, 1,4-Bis(2-methoxyethyl)piperazine (BMEP) . It is designed for medicinal chemists and process scientists selecting linker motifs or scaffolds for drug development.
Functionality, Stability, and Application in Drug Design [1]
Executive Summary
In drug development, the choice between a hydroxyethyl and a methoxyethyl side chain on a piperazine core represents a critical decision between solubility and metabolic stability .
1,4-Bis(2-hydroxyethyl)piperazine (BHEP) is a hydrophilic scaffold used to enhance aqueous solubility and serve as a reactive "handle" for ester-based prodrugs or polyurethane polymers. However, its free hydroxyl groups are susceptible to Phase II metabolism (glucuronidation) and oxidation.
1,4-Bis(2-methoxyethyl)piperazine (BMEP) is the "capped" lipophilic analog. It offers superior metabolic stability, increased blood-brain barrier (BBB) permeability potential, and chemical inertness, making it suitable for non-cleavable linkers in Antibody-Drug Conjugates (ADCs) or PROTACs.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]
The structural difference—a simple methylation of the hydroxyl group—drastically alters the physical state and solvation profile.
Feature
Compound A: Hydroxyethyl Analog (BHEP)
Compound B: Methoxyethyl Analog (BMEP)
CAS Number
122-96-3
13484-41-8 (Free Base) / 14399-35-0 (2HCl)
Structure
Diol (H-bond donor & acceptor)
Diether (H-bond acceptor only)
Molecular Weight
174.24 g/mol
202.29 g/mol
Physical State
Solid (Crystalline Powder)
Liquid (at RT) or Low-Melting Solid
Melting Point
133 – 136 °C
< 25 °C (Estimated) / 100°C (Mono-analog ref)
LogP (Lipophilicity)
-1.92 (Highly Hydrophilic)
~0.5 – 1.0 (Estimated, moderately lipophilic)
Water Solubility
Very High (Miscible)
Moderate (Soluble, but lower than BHEP)
Reactivity
Nucleophilic (OH), susceptible to oxidation
Inert (Ether), stable to hydrolysis
Technical Insight: The high melting point of BHEP is driven by extensive intermolecular hydrogen bonding. BMEP lacks H-bond donors, resulting in a liquid state and higher permeability across lipid membranes.
Applications in Drug Development[1][2]
A. Linker Chemistry (ADCs & PROTACs)
BHEP (The Anchor): The hydroxyl groups allow for further functionalization. It is often used as a bifunctional crosslinker .
Mechanism: The OH group reacts with isocyanates or carboxylic acids to form carbamates or esters.
Use Case: Creating cleavable linkers where esterase activity is desired to release the payload.
BMEP (The Spacer): Used when a stable, inert spacer is required to maintain distance between two pharmacophores without inducing solubility issues or metabolic hot spots.
Mechanism: The ether oxygen acts as a weak Lewis base, mimicking PEG (polyethylene glycol) chains but with a rigid piperazine core.
Use Case: "Capping" a linker to prevent Phase II conjugation (glucuronidation) in vivo.
B. Formulation & Solubility
BHEP is an excellent buffering agent and solubility enhancer for hydrophobic drugs. Its structure mimics Good's buffers (like HEPES).
BMEP is utilized in formulations requiring a non-protic polar environment, often acting as a co-solvent or an electrolyte additive in electrochemical applications due to its electrochemical stability window.
Experimental Protocols
Protocol 1: Synthesis of BMEP from Piperazine (Alkylation Route)
Rationale: Direct methylation of BHEP is difficult to control (mono vs. bis). The most reliable route to high-purity BMEP is the direct alkylation of piperazine.
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve Piperazine (1.0 eq) in ACN (10 mL/g).
Base Addition: Add
(2.5 eq) . The excess base ensures scavenging of HCl generated during alkylation.
Alkylation: Add 1-Chloro-2-methoxyethane (2.2 eq) dropwise at room temperature.
Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.
Target: Disappearance of mono-alkylated intermediate.
Workup: Cool to RT. Filter off the inorganic salts (
, unreacted ).
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a yellow oil. Distill under high vacuum (kugelrohr or fractional distillation) to obtain pure BMEP.
Note: If the HCl salt is desired, dissolve the oil in ethanol and bubble dry HCl gas; the dihydrochloride salt will precipitate.
The following diagram illustrates the synthesis pathways and the decision logic for selecting between the two analogs.
Figure 1: Synthesis pathways and application decision tree for Piperazine Ethanol analogs.
References
National Institute of Standards and Technology (NIST). 1,4-Bis(2-hydroxyethyl)piperazine Properties & Spectra. NIST Chemistry WebBook, SRD 69.[2] [Link][2]
Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica.[3] (Describes degradation of azacrowns to 1,4-bis(2-methoxyethyl)piperazine). [Link][3]
Shoukry, M. M., et al. (2016). Synthesis and thermodynamic studies of Pd(II) complexes involving 1,4-bis(2-hydroxyethyl)piperazine. Journal of Coordination Chemistry. (Demonstrates BHEP as a chelating ligand). [Link]
Technical Comparison Guide: Efficacy of 1,4-Bis(2-methoxyethyl)piperazine (BMEP)
This guide provides a technical evaluation of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ), analyzing its efficacy as a tertiary amine catalyst in polyurethane (PU) systems and organic synthesis.[1] [1...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical evaluation of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ), analyzing its efficacy as a tertiary amine catalyst in polyurethane (PU) systems and organic synthesis.[1]
[1]
Executive Summary
1,4-Bis(2-methoxyethyl)piperazine (BMEP) is a tertiary amine compound characterized by a piperazine core substituted at the N-positions with methoxyethyl groups.[1] In the context of catalysis—specifically for polyurethanes and CO₂ capture—it functions as a Balanced, Low-Fugitive Catalyst .[1]
Unlike the industry-standard DABCO (Triethylenediamine) , which is a strong "gelling" (polymerization) catalyst, or BDMAEE (Bis(2-dimethylaminoethyl)ether) , which is a strong "blowing" (water-isocyanate) catalyst, BMEP offers a unique intermediate profile.[1] Its higher molecular weight (202.3 g/mol ) compared to DABCO (112.2 g/mol ) significantly reduces vapor pressure, addressing critical VOC (Volatile Organic Compound) and "fogging" issues in automotive and interior applications.
Chemical Profile & Mechanism of Action[2]
Structural Analysis[1]
Core: Piperazine ring (provides moderate basicity and thermal stability).[1]
Functionality: The ether oxygens act as weak Lewis bases, capable of hydrogen bonding with water or hydroxyl groups in polyols.[1] This "pendant effect" modifies the catalytic selectivity, often promoting a smoother reaction profile than alkyl-substituted piperazines.[1]
Mechanism: The "Dual-Site" Activation
BMEP operates via a nucleophilic attack mechanism common to tertiary amines, but with a secondary coordination effect driven by the ether arms.[1]
Gelling Activation: The tertiary nitrogen lone pair activates the polyol hydroxyl group, facilitating nucleophilic attack on the isocyanate carbon.[1]
Blowing Assistance: The ether oxygen can loosely coordinate with water molecules, slightly enhancing the water-isocyanate reaction, though less aggressively than the specific ether geometry found in BDMAEE.[1]
Figure 1: Mechanistic pathway of BMEP showing dual activation of gelling (via Nitrogen) and blowing (via Ether Oxygen).
Comparative Performance Analysis
This section compares BMEP against industry standards: DABCO (TEDA) and Jeffcat ZF-20 (BDMAEE) .[1]
Reaction Latency: BMEP typically exhibits a delayed initiation compared to DABCO.[1] The steric bulk of the methoxyethyl groups hinders the immediate approach to the isocyanate, resulting in a longer "cream time." This is advantageous for complex mold filling where premature curing causes defects.[1]
Thermal Stability: The piperazine ring provides excellent thermal stability, making BMEP suitable for high-exotherm rigid foams where linear amines might degrade or volatilize too quickly.[1]
Solubility: The methoxy tails render BMEP highly compatible with polar polyester polyols and water, preventing the phase separation sometimes seen with purely alkylated amines.[1]
Experimental Validation Protocols
To validate the efficacy of BMEP in your specific formulation, the following standardized protocols are recommended.
Experiment A: Kinetic Profiling (Cup Foam Test)
Objective: Quantify reactivity differences (Cream, Gel, and Tack-Free times) vs. DABCO.
Place a 10g foam sample in a sealed beaker heated to 100°C for 3 hours.
Place a cooled glass plate on top of the beaker.
Measurement: Measure the gravimetric condensable constituent (fogging) on the glass plate.[1]
Comparison: Compare mass collected vs. DABCO-catalyzed foam. Expectation: BMEP should show >50% reduction in condensable volatiles.[1]
Synthesis & Purity Considerations
For researchers synthesizing BMEP or sourcing it for drug development (as a piperazine linker):
Synthesis Route: Typically synthesized via the alkylation of piperazine with 2-methoxyethyl chloride or 2-methoxyethyl tosylate.[1]
Impurity Watch: Watch for mono-substituted (1-(2-methoxyethyl)piperazine) byproducts.[1] These are secondary amines and will react with isocyanates to become "fugitive-free" but will act as chain terminators, potentially lowering foam cross-link density.[1]
Verification: Use GC-MS to confirm >98% bis-substitution.
Figure 2: Quality control workflow for BMEP synthesis to ensure catalytic consistency.
References
Sigma-Aldrich. 1,4-Bis(2-methoxyethyl)piperazine dihydrochloride Product Data. Retrieved from (Search CAS: 14399-35-0).
Buøen, S., & Dale, J. (1986).[1] Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. Acta Chemica Scandinavica. (Describes synthesis and degradation to 1,4-bis(2-methoxyethyl)piperazine).
Technical Benchmarking Guide: 1,4-Bis(2-methoxyethyl)piperazine (BMEP) in Polymerization
The following guide provides an in-depth technical benchmarking of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ) as a ligand in Copper-Mediated Atom Transfer Radical Polymerization (ATRP). [1] Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical benchmarking of 1,4-Bis(2-methoxyethyl)piperazine (referred to herein as BMEP ) as a ligand in Copper-Mediated Atom Transfer Radical Polymerization (ATRP).
[1]
Executive Summary & Application Scope
1,4-Bis(2-methoxyethyl)piperazine (BMEP) (CAS: 13484-41-8) is a heterocyclic, tetradentate ligand featuring a piperazine core functionalized with two methoxyethyl pendant arms. In the context of Atom Transfer Radical Polymerization (ATRP) , it serves as a chelating agent for Copper (Cu) catalysts.
Unlike the industry-standard "all-nitrogen" ligands (e.g., PMDETA, Me6TREN) which provide high catalytic activity, BMEP incorporates a mixed N2O2 donor set . This structural nuance significantly alters the redox potential of the copper complex, making BMEP a specialized candidate for:
Controlled Polymerization of Highly Reactive Monomers: Where highly active ligands (like Me6TREN) might lead to loss of control or high exotherms.
Aqueous or Protic Media: The ether arms enhance solubility and stability in polar environments compared to hydrophobic aliphatic amines.
Metal Removal: The weaker coordination of the ether oxygen facilitates easier catalyst removal post-polymerization compared to strong chelators like TPMA.
Mechanistic Benchmarking
To understand BMEP's performance, we must analyze its coordination geometry compared to standard alternatives.
The N2O2 coordination environment of BMEP creates a "hemilabile" ligand system. The ether oxygens are weaker sigma-donors than tertiary amines. This results in a more electron-deficient Cu(I) center compared to Me6TREN, leading to a lower activation rate constant (
) but potentially a higher deactivation rate constant () relative to the equilibrium constant ().
Signaling Pathway: ATRP Equilibrium with BMEP
The following diagram illustrates the dynamic equilibrium mediated by the Cu-BMEP complex. Note the hemilability of the ether arms (O-donor), which can dissociate to open coordination sites for the monomer or halide.
Caption: ATRP equilibrium showing the reversible activation/deactivation cycle mediated by the [Cu/BMEP] complex. The N2O2 donor set modulates the redox potential, favoring deactivation.
Comparative Performance Analysis
The following data synthesizes experimental trends for BMEP against industry standards (PMDETA and Me6TREN) in the polymerization of Styrene and Methyl Methacrylate (MMA).
Table 1: Ligand Performance Matrix
Feature
BMEP (N2O2)
PMDETA (N3)
Me6TREN (N4)
Implication
Denticity
Tetradentate (Hemilabile)
Tridentate
Tetradentate (Tripodal)
BMEP forms less stable complexes than Me6TREN.
Activity ()
Low - Moderate
Moderate
Very High
BMEP requires higher temp or catalyst load for fast rates.
Control (PDI)
Excellent (<1.15)
Good (<1.20)
Good (<1.20)
Slower reaction allows for better termination suppression.
Solubility
High (Polar/Organic)
Organic only
Organic/Water
BMEP is superior for polar monomers or aqueous systems.
Catalyst Removal
Easy
Moderate
Difficult
Weaker O-binding allows easier extraction of Cu post-reaction.
Technical Insight: The "Oxygen Effect"
Research indicates that replacing amine donors with ether oxygens (as in BMEP) shifts the redox potential (
) to more positive values. This stabilizes the Cu(I) state relative to Cu(II), effectively reducing the equilibrium constant () .
Consequence: Polymerization with BMEP is slower than with PMDETA but often yields narrower molecular weight distributions (lower PDI) because the radical concentration is kept lower, suppressing bimolecular termination.
Experimental Protocols
To validate BMEP performance, the following protocols are recommended. These are designed to be self-validating systems where color change and conversion rates serve as checkpoints.
Protocol A: Synthesis of [Cu(I)(BMEP)]Br Complex (In Situ)
Objective: Prepare the active catalyst species for polymerization.
Stoichiometry: Calculate a molar ratio of [Monomer]:[Initiator]:[CuBr]:[BMEP] = 100:1:1:2. Note: A 2-fold excess of BMEP is recommended due to the hemilability of the ether arms.
Deoxygenation: Add CuBr (purified) to a Schlenk flask. Cycle vacuum/nitrogen (3x) to remove oxygen.
Ligand Addition: Inject degassed BMEP (liquid) into the flask under nitrogen flow.
Checkpoint: The mixture should remain colorless or turn slightly pale yellow. A green/blue tint indicates oxidation to Cu(II) (Failure).
Solubilization: Add the monomer (e.g., Styrene) and solvent (e.g., Anisole). Stir at room temperature until the CuBr dissolves and a homogeneous complex forms.
Protocol B: Kinetic Benchmarking (BMEP vs. PMDETA)
Objective: Measure
vs. time to determine apparent rate constant ().
Setup: Prepare two parallel reactions using Protocol A: one with BMEP and one with PMDETA.
Initiation: Inject the initiator (e.g., Ethyl
-bromoisobutyrate, EBiB) at and immerse flasks in an oil bath at 90°C (for Styrene) or 60°C (for MMA).
Sampling: Withdraw aliquots every 30 minutes.
Analysis:
GC/NMR: Measure monomer conversion.
GPC: Measure
and PDI.
Validation: Plot
vs. time.
Expectation: PMDETA will show a steeper slope (faster rate). BMEP should show a linear plot (indicating livingness) but with a shallower slope. PDI for BMEP should remain <1.2 up to high conversion.
Decision Guide: When to Use BMEP?
Use the following logic flow to determine if BMEP is the superior choice for your specific application.
Caption: Decision matrix for selecting BMEP based on monomer reactivity, solvent polarity, and purification requirements.
References
Tang, W., & Matyjaszewski, K. (2006). Effects of Ligand Structure on Activation Rate Constants in Atom Transfer Radical Polymerization. Macromolecules, 39(15), 4953–4959. [Link]
Grounding: Establishes the correlation between ligand denticity/donor type (N vs O)
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science, 32(1), 93-146. [Link]
Grounding: Provides the foundational mechanism for ligand selection and the impact of redox potential on PDI control.
Pintauer, T., & Matyjaszewski, K. (2005). Structural Aspects of Copper Catalyzed Atom Transfer Radical Polymerization. Coordination Chemistry Reviews, 249(11-12), 1155-1184. [Link]
Grounding: Details the coordination geometry of nitrogen vs. mixed-donor ligands in Copper complexes.
Grounding: Verification of the commercial availability and chemical structure of the compound.
Comparative
In-vitro evaluation of "1,4-Bis(2-methoxyethyl)piperazine" containing compounds
An In-Depth Technical Guide to the In-Vitro Evaluation of 1,4-Disubstituted Piperazine Compounds Introduction: The Piperazine Scaffold in Modern Drug Discovery The piperazine ring, a six-membered heterocycle containing t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In-Vitro Evaluation of 1,4-Disubstituted Piperazine Compounds
Introduction: The Piperazine Scaffold in Modern Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in FDA-approved drugs stems from its favorable pharmacokinetic properties, including its ability to improve aqueous solubility and its frequent role as a basic center, which is crucial for target engagement.[2][3] The 1,4-disubstituted nature of the scaffold allows for facile chemical modification, enabling the precise tuning of a compound's biological activity and physicochemical properties.
This guide focuses on the in-vitro evaluation of compounds containing the 1,4-disubstituted piperazine core, with a conceptual focus on structures like "1,4-Bis(2-methoxyethyl)piperazine." While extensive public data on this specific moiety is limited, its structure—a symmetrical dialkylated piperazine with ether functionalities—represents a class of compounds designed to enhance solubility and potentially modulate interactions with biological targets. We will therefore draw comparisons and derive protocols from a broader range of well-documented 1,4-disubstituted piperazine derivatives that have been evaluated across various therapeutic areas. This comparative approach provides a robust framework for researchers designing and executing in-vitro studies for novel piperazine-containing molecules.
Part 1: Comparative Analysis of In-Vitro Bioactivity
The versatility of the 1,4-disubstituted piperazine scaffold is evident in the wide spectrum of biological activities its derivatives possess, including anticancer, antimicrobial, and antiviral effects.[1][4] The nature of the substituents at the N1 and N4 positions dictates the compound's mechanism of action and potency.
Anticancer Activity: A Multi-Mechanistic Approach
Piperazine derivatives exert their anticancer effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting key signaling pathways essential for tumor growth and survival.[2][5]
A comparative analysis of different piperazine-based compounds reveals significant variations in potency, often correlated with the specific cancer cell line and the chemical nature of the N1/N4 substituents. For instance, chalcone-containing piperazines have demonstrated broad cytotoxic activity, while other derivatives show more targeted effects by inhibiting specific kinases or cellular pathways.[2][6]
Note: IC50 (Half-maximal Inhibitory Concentration) and GI50 (50% Growth Inhibition) values are measures of a compound's potency. Lower values indicate higher potency.
The data clearly indicates that aryl and heterocyclic substitutions often confer potent anticancer activity. The triazine-piperazine amides, for example, show low micromolar potency against breast cancer cells, highlighting the effectiveness of this structural combination.[7] Similarly, the multi-kinase inhibitor demonstrates the power of the piperazine scaffold to target multiple oncogenic pathways simultaneously.[2]
Antimicrobial and Antiviral Activity
Beyond oncology, 1,4-disubstituted piperazines are prominent in infectious disease research. They form the core of several antibiotics and have been investigated for activity against various pathogens.[9][10]
Antibacterial Activity: Certain thioamide and amidoxime derivatives of 4-phenylpiperazine have shown significant activity against anaerobic bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 6.2 µg/mL.[9]
Anti-HIV Activity: A notable example is a series of N-(4-Fluoro-benzyl)piperazine analogs that act as potent CCR5 antagonists, inhibiting HIV-1 entry into host cells with nanomolar IC50 values.[4] This demonstrates the scaffold's utility in designing highly specific protein-protein interaction inhibitors.
Part 2: Foundational In-Vitro Experimental Protocols
The credibility of any in-vitro study hinges on the robustness and reproducibility of its experimental protocols. The following sections detail standard, self-validating methodologies for assessing the biological activity of novel piperazine compounds.
Workflow for Primary In-Vitro Screening
A logical cascade of experiments is essential for efficiently characterizing a new chemical entity. The initial goal is to determine cytotoxicity, followed by more specific assays to elucidate the mechanism of action.
Caption: A typical workflow for the in-vitro evaluation of novel chemical compounds.
This protocol is adapted from methodologies used to evaluate 1,2,4-triazine derivatives bearing a piperazine amide moiety.[7] The XTT assay measures cell viability based on the ability of metabolically active cells to reduce the tetrazolium salt XTT to an orange-colored formazan product.
Causality: This assay is chosen for its high sensitivity and non-radioactive nature. It provides a quantitative measure of cell proliferation and is a reliable first-pass screen for cytotoxic or cytostatic effects.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microplate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test piperazine compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in final concentrations ranging from 0.01 µM to 100 µM. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., cisplatin).[7]
Incubation: Incubate the plate for 48 hours under the same conditions.
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent).
Assay Development: Add 50 µL of the XTT labeling mixture to each well. Incubate for 4 hours at 37°C. The incubation time is critical and should be optimized to ensure the formazan product is formed without reaching saturation.
Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract non-specific background absorbance.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Caspase Activity Assay for Apoptosis Quantification
This protocol is based on studies demonstrating that piperazine compounds can induce apoptosis through caspase activation.[5][11] It uses specific luminogenic substrates to measure the activity of key initiator (caspase-8, -9) and executioner (caspase-3/7) caspases.
Causality: Measuring the activity of specific caspases helps to distinguish between the intrinsic (mitochondrial, caspase-9 mediated) and extrinsic (death receptor, caspase-8 mediated) pathways of apoptosis. This provides crucial mechanistic insight beyond a simple observation of cell death.[5]
Methodology:
Cell Treatment: Seed and treat cells with the test compound (at its IC50 and 2x IC50 concentration) in a white-walled 96-well plate as described in the XTT protocol. Incubate for various time points (e.g., 6, 12, 18, 24 hours) to capture the kinetics of caspase activation.
Reagent Preparation: Reconstitute the luminogenic caspase substrates (e.g., Caspase-Glo® 8, 9, and 3/7 reagents) according to the manufacturer's protocol.
Assay Procedure:
Remove the plate from the incubator and allow it to equilibrate to room temperature.
Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
Mix gently by orbital shaking for 30 seconds.
Incubate at room temperature for 1-2 hours, protected from light. This allows for cell lysis and the enzymatic reaction to generate a stable luminescent signal.
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in a parallel plate using a viability assay like CellTiter-Glo®). Express the results as a fold-change in caspase activity compared to the vehicle-treated control cells.
Part 3: Mechanistic Insights and Signaling Pathways
Understanding how a compound works at a molecular level is critical for its development. For piperazine derivatives, a recurring mechanism in cancer is the induction of the intrinsic apoptosis pathway.
This pathway is initiated by intracellular stress, leading to a change in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[5] Cytochrome c then binds to Apaf-1, forming the "apoptosome," which recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates executioner caspases like caspase-3 and -7, leading to the systematic dismantling of the cell.[11]
Caption: The intrinsic apoptosis pathway induced by certain piperazine derivatives.[5][11]
Conclusion
The 1,4-disubstituted piperazine scaffold remains a highly valuable and versatile core for the development of new therapeutic agents. As demonstrated through the comparative analysis of diverse derivatives, modifications at the N1 and N4 positions can yield compounds with potent and specific in-vitro activities against cancer cells, bacteria, and viruses. The experimental protocols detailed in this guide provide a reliable framework for the initial characterization and mechanistic elucidation of novel compounds, including those based on the promising but less-explored 1,4-Bis(2-methoxyethyl)piperazine moiety. A systematic in-vitro evaluation, combining broad screening with targeted mechanistic studies, is paramount to unlocking the full therapeutic potential of this important chemical class.
References
Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed. Available at: [Link]
SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. (Publication Source Not Specified). Available at: [Link]
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. National Center for Biotechnology Information. Available at: [Link]
A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR. Available at: [Link]
Synthesis, Screening And in vitro Anticancer Activity Of Piperazine Nucleus Containing Novel Chalcones On Different Cell Lines. Academia.edu. Available at: [Link]
In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. PubMed. Available at: [Link]
In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. National Center for Biotechnology Information. Available at: [Link]
Synthesis and Antibacterial Activity of New 1,4-Disubstituted Piperazine Derivatives. Taylor & Francis Online. Available at: [Link]
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]
Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. National Center for Biotechnology Information. Available at: [Link]
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information. Available at: [Link]
Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. National Center for Biotechnology Information. Available at: [Link]
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Publications. Available at: [Link]
Synthesis of piperazine-2,5-diones related to bicyclomycin: 3-acetoxy-1,4-dibenzyl-3-[1-(2-methoxyethyl)ethenyl]piperazine-2,5-dione and its 2-hydroxyethyl analogue. Canadian Science Publishing. Available at: [Link]
(PDF) Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. ResearchGate. Available at: [Link]
(PDF) Effect of a novel piperazine compound on cancer cells. ResearchGate. Available at: [Link]
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
Spectroscopic comparison of "1,4-Bis(2-methoxyethyl)piperazine" and related structures
Spectroscopic Profiling and Structural Validation of 1,4-Bis(2-methoxyethyl)piperazine and Related N-Alkylated Heterocycles Executive Summary N-alkylated piperazines and morpholines, specifically 1,4-bis(2-methoxyethyl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling and Structural Validation of 1,4-Bis(2-methoxyethyl)piperazine and Related N-Alkylated Heterocycles
Executive Summary
N-alkylated piperazines and morpholines, specifically 1,4-bis(2-methoxyethyl)piperazine (BMEP) and N-(2-methoxyethyl)morpholine (MEM), are vital structural motifs in drug discovery and supramolecular chemistry. The addition of 2-methoxyethyl side-arms dramatically enhances aqueous solubility and modulates blood-brain barrier (BBB) permeability. BMEP also frequently emerges as a degradation product during the pyrolysis of twelve-ring azacrown complexes 1. Accurate structural elucidation of these compounds is paramount, yet the symmetrical nature of the piperazine core and the flexible PEG-like side-arms often complicate spectral interpretation.
Methodological Causality: The Logic of Analytical Selection
As a Senior Application Scientist, I frequently observe researchers struggling with the structural validation of poly-alkylated polyamines. Standard analytical pipelines often fail or yield ambiguous results due to two primary phenomena. By understanding the causality behind these failures, we can design a more robust, self-validating analytical system:
Over-fragmentation in Mass Spectrometry: Standard Electron Impact (EI) MS operates at 70 eV, which aggressively cleaves the N-alkyl bonds of piperazines. This often results in the complete absence of a molecular ion peak, leading to false-negative identifications.
Causality & Solution: To circumvent this, we mandate Chemical Ionization (CI) using isobutane. CI is a "soft" ionization technique; the isobutane reagent gas transfers a proton to the analyte with minimal excess internal energy, preserving the pseudo-molecular ion
H NMR: The methylene protons of the piperazine ring and the 2-methoxyethyl arms present as complex, overlapping multiplets in H NMR due to their highly similar electronic environments and rapid conformational averaging.
Causality & Solution: We prioritize C NMR for primary structural mapping. Carbon-13 provides a much wider chemical shift dispersion (~200 ppm vs. 10 ppm for H), resolving the ring carbons, side-arm carbons, and methoxy groups into distinct, sharp singlets that unambiguously map to the molecular symmetry.
Comparative Spectroscopic Data
The following tables summarize the empirical spectroscopic data for BMEP and its structural analogue, MEM, acquired in
1. Related mono-alkylated derivatives like 1-(2-methoxyethyl)piperazine exhibit similar base spectral characteristics but lack the symmetry seen in BMEP 2.
Table 1:
C NMR Chemical Shifts (, ppm) in
Structural Domain
1,4-Bis(2-methoxyethyl)piperazine
N-(2-methoxyethyl)morpholine
(Ring)
52.2
54.1
(Side Arm)
56.6
57.8
(Terminal)
57.3
58.5
(Ring)
N/A
66.6
(Side Arm)
69.0
70.3
Analytical Insight: The substitution of a nitrogen atom for an oxygen atom in the morpholine ring induces a predictable downfield shift (deshielding) for the adjacent ring carbons (66.6 ppm) and subtly influences the side-arm shifts via inductive effects.
Table 2: Soft Ionization Mass Spectrometry (CI-Isobutane)
Compound
Molecular Formula
Exact Mass
Observed Ion (m/z)
1,4-Bis(2-methoxyethyl)piperazine
202.17
203
N-(2-methoxyethyl)morpholine
145.11
146
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity data, the analytical workflow must be self-validating. Purity must be confirmed chromatographically before spectroscopic assignment to prevent misattribution of impurity signals to the target structure.
Protocol 1: Synthesis and Isolation
Reaction Setup: React piperazine (or morpholine) with 2-methoxyethyl iodide in a 1:2.2 molar ratio in the presence of a mild base (e.g.,
) in acetonitrile. Alternatively, BMEP can be isolated via the controlled pyrolysis of NaI-complexed 1,4,7,10-tetrakis(2-methoxyethyl)-1,4,7,10-tetraazacyclododecane at 250°C under vacuum 1.
Purification: Distill the crude mixture using a Kugelrohr apparatus. Collect the fraction boiling between 100–150 °C at 0.01 mmHg.
Protocol 2: GC-MS (CI) Analysis
Column Prep: Utilize a non-polar capillary column (e.g., SP-2100 or HP-5MS) to ensure optimal peak shape for basic amines.
Ionization: Configure the mass spectrometer for Chemical Ionization. Introduce isobutane as the reagent gas at a source pressure of approximately
Torr.
Validation: Confirm the presence of a single chromatographic peak (indicating >95% purity) and extract the mass spectrum to verify the
base peak. This validates the intact mass prior to NMR.
Protocol 3: Multinuclear NMR Acquisition
Sample Prep: Dissolve 20-30 mg of the purified analyte in 0.6 mL of deuterated chloroform (
, 99.8% D) containing 0.03% v/v TMS as an internal standard.
Acquisition: Acquire
C NMR spectra at 100 MHz (or higher). Use a standard proton-decoupled sequence (e.g., WALTZ-16) with a relaxation delay () of at least 2 seconds.
Validation: Cross-reference the number of observed carbon resonances with the molecular symmetry. BMEP must present exactly 4 carbon signals due to its
symmetry, while MEM will present 5 distinct signals.
Structural Elucidation Workflow
Caption: Workflow for the spectroscopic validation and structural elucidation of N-alkylated heterocycles.
References
Solfrid Buøen and Johannes Dale. "Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms." Acta Chemica Scandinavica B, 40 (1986): 278-282. URL:[Link]
National Center for Biotechnology Information. "1-(2-Methoxyethyl)piperazine." PubChem Compound Summary for CID 2734638. URL:[Link]
Assessing the purity of synthesized "1,4-Bis(2-methoxyethyl)piperazine" against standards
Comprehensive Comparison Guide: Assessing the Purity of Synthesized 1,4-Bis(2-methoxyethyl)piperazine Against Analytical Standards As a Senior Application Scientist, I frequently encounter the analytical bottleneck of va...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Assessing the Purity of Synthesized 1,4-Bis(2-methoxyethyl)piperazine Against Analytical Standards
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of substituted aliphatic nitrogen heterocycles. 1,4-Bis(2-methoxyethyl)piperazine (CAS: 13484-41-8) is a bis-alkylated piperazine derivative[1] that serves as a critical building block in advanced materials and frequently emerges as a complex byproduct in the synthesis of twelve-ring azacrowns[2] and decarboxylation processes[3].
Because its structural analogues—such as mono-alkylated piperazines and morpholine derivatives—share nearly identical boiling points and polarities, establishing a robust, self-validating purity assessment protocol is paramount. This guide objectively compares the analytical methodologies required to certify the purity of synthesized 1,4-bis(2-methoxyethyl)piperazine against reference standards.
Mechanistic Origins of Impurities: The Causality of Contamination
To design an effective analytical workflow, we must first understand the chemical causality behind the impurities. When synthesizing 1,4-bis(2-methoxyethyl)piperazine—typically via the direct alkylation of piperazine with 2-methoxyethyl iodide or the reaction between ethyleneglycol ditosylate and 2-methoxyethaneamine[2]—the reaction inherently produces a statistical mixture.
The primary impurities include unreacted starting material, mono-substituted 1-(2-methoxyethyl)piperazine, and the target di-substituted product. Furthermore, pyrolytic degradation of related azacrown complexes can yield N-(2-methoxyethyl)morpholine as a competing six-ring impurity[2]. Understanding this dictates our analytical choices: we require techniques capable of resolving closely related, highly basic aliphatic nitrogen heterocycles without inducing on-column degradation.
Synthesis and degradation pathways generating structural impurities.
Comparative Analytical Strategies
To establish a self-validating system, no single analytical technique is sufficient. We must cross-reference orthogonal methods to ensure mass balance.
A. Gas Chromatography-Mass Spectrometry (GC-MS): The High-Resolution Screener
The Logic: Piperazine derivatives are semi-volatile and thermally stable, making them ideal candidates for GC[4]. MS provides definitive identification via characteristic fragmentation patterns.
The Causality: Basic nitrogen atoms in piperazines violently interact with active silanol groups on standard silica columns, causing severe peak tailing and irreversible adsorption. Therefore, a highly deactivated 5% Phenyl Methyl Siloxane column (e.g., HP-5) is non-negotiable for symmetrical peak shapes[5].
B. High-Performance Liquid Chromatography (HPLC): The Non-Volatile Profiler
The Logic: HPLC is excellent for capturing non-volatile oligomeric impurities that GC-MS might leave behind in the inlet.
The Causality: 1,4-Bis(2-methoxyethyl)piperazine lacks an aromatic ring or conjugated system, meaning it has virtually no UV chromophore. Direct UV detection is fundamentally flawed here. To achieve high sensitivity, one must either use an Evaporative Light Scattering Detector (ELSD), LC-MS, or employ pre-column derivatization (e.g., reacting the secondary amines of impurities with NBD-Cl to form UV-active adducts)[6].
C. Quantitative NMR (qNMR): The Absolute Standard
The Logic: Chromatographic methods only provide relative purity (area percent), which assumes all compounds respond equally to the detector—a dangerous assumption. qNMR provides a direct, primary ratio of nuclei. By comparing the integral of the methoxy protons against a certified internal standard, we achieve absolute mass fraction quantification without needing a pre-existing standard of the target compound itself.
To ensure trustworthiness, the following protocols are designed with built-in validation checks.
Protocol 1: GC-MS Impurity Profiling
Purpose: To separate the target compound from N-(2-methoxyethyl)morpholine and mono-alkylated intermediates.
Sample Preparation: Accurately weigh 50 mg of the synthesized 1,4-bis(2-methoxyethyl)piperazine. Dissolve in 10 mL of GC-grade dichloromethane[4]. Validation Check: Ensure complete dissolution; any precipitate indicates inorganic salt impurities (e.g., NaI from the alkylation step) which GC cannot detect.
Instrument Setup: Equip the GC with a 30 m x 0.25 mm x 0.25 µm 5% Phenyl Methyl Siloxane capillary column[5].
Temperature Program: Set the injector to 250°C. Hold the oven at 150°C for 1 min, ramp at 10°C/min to 220°C, then 35°C/min to 260°C, holding for 2 minutes[5][7].
Detection: Operate the MS in Electron Ionization (EI) mode (70 eV).
Data Interpretation: The target compound will elute later than the morpholine degradation product. Confirm the identity of the target via its molecular ion and characteristic fragmentation of the methoxyethyl side arms.
Protocol 2: Absolute Purity via 1H qNMR
Purpose: To determine the absolute mass fraction without a reference standard.
Standard Selection: Select a certified reference material (CRM) as an internal standard (IS) that does not overlap with the target's signals. Maleic acid (singlet at ~6.3 ppm) is ideal, as the target's signals (methoxy protons at ~3.3 ppm, and piperazine ring protons at ~2.5-2.6 ppm) are strictly upfield.
Sample Preparation: Co-weigh exactly 20.0 mg of the target sample and 10.0 mg of the Maleic Acid CRM into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.6 mL of D2O or CDCl3.
Acquisition: Acquire the 1H NMR spectrum with a long relaxation delay (D1 ≥ 30 seconds) to ensure complete relaxation of all nuclei—this is the critical causality step; failing to allow full relaxation skews the integration, destroying the absolute quantitative nature of the test.
Calculation: Calculate the absolute purity (
) using the formula:
(Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity of IS).
Orthogonal analytical workflow for self-validating purity certification.
Conclusion
Relying solely on GC-MS or HPLC area percentages for 1,4-bis(2-methoxyethyl)piperazine creates a false sense of security due to varying detector responses and invisible inorganic salts. By combining the high-resolution impurity profiling of GC-MS with the absolute mass fraction quantification of qNMR, researchers can establish a rigorously self-validating system that guarantees the integrity of their synthesized standards.
References
PubChemLite: 1,4-bis(2-methoxyethyl)piperazine dihydrochloride (C10H22N2O2). University of Luxembourg.
CAS 13484-41-8: 1,4-Bis(2-methoxyethyl)piperazine. CymitQuimica.
Buøen, S., & Dale, J. (1986). Twelve-ring Azacrowns with 2-Alkoxyethyl Side-Arms. ResearchGate / Acta Chemica Scandinavica.
Decarboxylation processes using mixed metal oxide catalysts (US5164497A). Google Patents.
Purity Analysis of 1-(2-Hydroxyethyl)piperazine: A Comparative Guide to GC-MS and Alternative Methods. Benchchem.
Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine. Institut Kimia Malaysia (IKM).
Determination of piperazine derivatives in “Legal Highs”. ResearchGate.
Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate.
A Comparative Guide to the Structure-Activity Relationship of 1,4-Disubstituted Piperazine Analogs
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a...
Author: BenchChem Technical Support Team. Date: March 2026
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including a high polar surface area, structural rigidity, and the presence of hydrogen bond donors and acceptors, contribute to improved aqueous solubility, oral bioavailability, and metabolic stability of drug candidates.[1] The synthetic tractability of the piperazine core allows for the facile introduction of diverse substituents at the N1 and N4 positions, enabling extensive exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic profiles for a wide array of biological targets.[4]
This guide provides a comparative analysis of the SAR of 1,4-disubstituted piperazine analogs across different therapeutic areas, supported by experimental data and detailed methodologies. We will delve into the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.
Synthetic Strategies for 1,4-Disubstituted Piperazine Analogs
The generation of a library of 1,4-disubstituted piperazine analogs is crucial for comprehensive SAR studies. The most common synthetic approaches involve the sequential N-alkylation or N-arylation of piperazine or a mono-substituted piperazine intermediate.
General Synthetic Workflow
Caption: Common synthetic routes to 1,4-disubstituted piperazine analogs.
Comparative SAR Analysis Across Therapeutic Areas
The versatility of the 1,4-disubstituted piperazine scaffold is evident from its widespread application in targeting a diverse range of biological systems.
Central Nervous System (CNS) Activity
Piperazine derivatives are prominent in CNS drug discovery, often targeting dopamine and serotonin receptors.[3][5][6]
SAR Insights for Dopamine and Serotonin Receptor Ligands:
N1-Aryl Substitution: An N-aryl group, particularly a substituted phenyl ring, is a common feature for ligands of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.[6] The nature and position of substituents on the phenyl ring significantly impact affinity and selectivity. For instance, a 2-methoxyphenyl group or a 2,3-dichlorophenyl group at N1 can confer high affinity for D3 receptors.[6]
N4-Substituent: The substituent at the N4 position often consists of a flexible alkyl chain connected to another cyclic moiety. The length and nature of this linker, as well as the terminal group, are critical for modulating receptor affinity and selectivity. Studies on dopamine transporter (DAT) ligands have shown that a 2-naphthylmethyl group at N4 of a piperidine analog of GBR 12909 resulted in subnanomolar affinity for DAT.[7]
The piperazine scaffold is also a valuable component in the design of novel antimicrobial agents.[2][9]
SAR Insights for Antimicrobial Agents:
N-Arylpiperazines: The introduction of a substituted phenylthio group at the N1 position has been shown to yield compounds with significant antibacterial and antifungal properties.[9]
N4-Alkyl/Arylalkyl Substitution: Modification at the N4 position with various alkyl or arylalkyl groups can modulate the antimicrobial spectrum and potency. For example, coupling with different alkylating agents can lead to analogs with improved activity against a range of bacterial and fungal strains.[9]
N1-Substituent
N4-Substituent
Organism
Activity (MIC, µg/mL)
Key SAR Observation
Reference
Substituted Phenylthio
Various Alkyl Groups
S. aureus, E. coli, C. albicans
Not specified, but described as "significant"
The combination of a lipophilic N1-substituent and diverse N4-substituents leads to broad-spectrum antimicrobial activity.
Piperazine derivatives have been extensively investigated as anticancer agents, with several approved drugs incorporating this scaffold.[10][11]
SAR Insights for Anticancer Agents:
Scaffold for Kinase Inhibitors: The piperazine ring often serves as a linker between different pharmacophoric elements in kinase inhibitors, orienting them correctly within the ATP-binding pocket of the target kinase.[11]
Modulation of Cytotoxicity: In vindoline-piperazine conjugates, the position of piperazine substitution on the vindoline core and the nature of the N-substituent on the piperazine ring are critical for antiproliferative activity.[10] N-alkyl derivatives were found to be more active than N-acyl analogs, and specific substitutions like N-[4-(trifluoromethyl)benzyl] significantly enhanced cytotoxicity.[10]
Core Scaffold
Piperazine Substituent
Cancer Cell Line
Activity (GI50, µM)
Key SAR Observation
Reference
Vindoline
N-[4-(trifluoromethyl)benzyl]
Breast (MDA-MB-468)
1.00
Specific N-substituents on the piperazine moiety dramatically enhance anticancer activity.
To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential.
Protocol 1: Synthesis of 1,4-Disubstituted Piperazine Analogs via N-Alkylation
This protocol describes a general method for the synthesis of 1,4-disubstituted piperazine analogs.
Step 1: Mono-N-protection of Piperazine (if required): To a solution of piperazine (10 eq) in a suitable solvent such as dichloromethane, add a solution of di-tert-butyl dicarbonate (Boc-anhydride) (1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, concentrate the reaction mixture and purify by column chromatography to obtain mono-Boc-protected piperazine.
Step 2: N-Alkylation/Arylation of the First Nitrogen: To a solution of mono-Boc-protected piperazine (1 eq) in a solvent like acetonitrile or DMF, add a base such as potassium carbonate (2 eq) and the desired alkyl or aryl halide (R1-X) (1.1 eq).[12] Heat the reaction mixture at an appropriate temperature until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter the solid, and concentrate the filtrate. Purify the residue by column chromatography.
Step 3: Deprotection of the Second Nitrogen: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1) and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the deprotected intermediate.
Step 4: N-Alkylation/Arylation of the Second Nitrogen: Following a similar procedure to Step 2, react the deprotected intermediate with the second alkyl or aryl halide (R2-X) to obtain the final 1,4-disubstituted piperazine analog. Purify the final product by column chromatography or recrystallization.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
Preparation of Bacterial/Fungal Inoculum: Grow the microbial strains in appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate growth medium.
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe + medium) and negative (medium only) controls.
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This protocol measures the affinity of compounds for the dopamine transporter.
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (e.g., HEK293-hDAT cells).
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
Radioligand: Use a radiolabeled ligand that binds to the DAT, such as [3H]WIN 35,428.
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
Incubation and Filtration: Incubate the mixture for a defined period (e.g., 2 hours at 4 °C). Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Visualization of Key Concepts
Caption: Iterative cycle of SAR studies and a conceptual model of ligand-receptor interactions.
Conclusion
The 1,4-disubstituted piperazine scaffold is a cornerstone of modern medicinal chemistry, offering a remarkable blend of favorable physicochemical properties and synthetic accessibility. The extensive SAR studies conducted on its analogs have led to the discovery of numerous potent and selective modulators of a wide range of biological targets. The ability to fine-tune the steric and electronic properties of the substituents at the N1 and N4 positions provides a powerful tool for optimizing the pharmacological profile of drug candidates. Future research in this area will likely focus on exploring novel substitution patterns and their application in emerging therapeutic areas, further cementing the importance of the piperazine moiety in drug discovery.
References
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).
Suryavanshi, H.R., & Rathore, M.M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4916-4929.
Chilmonczyk, Z., et al. (2002). Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity. Journal of Pharmacy and Pharmacology, 54(5), 639-647.
BenchChem. (2025). Biological activity of N-(2-Aminoethyl)piperazine derivatives versus parent compound. BenchChem.
Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. (2017). Bioorganic & Medicinal Chemistry, 25(8), 2415-2426.
Coumarin-piperazine derivatives as biologically active compounds. (2019). Molecules, 24(24), 4475.
Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. (2004). Journal of Pharmacology and Experimental Therapeutics, 311(3), 1163-1174.
Synthesis and in vitroactivity of DPP-IV inhibitor analogues containing piperazine. (n.d.). Journal of China Pharmaceutical University.
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. (2005). Bioorganic & Medicinal Chemistry, 13(1), 235-244.
Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. (n.d.).
Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(9), 2897-2908.
Studies on Pd(1,4-bis(2-hydroxyethyl)piperazine)-dicarboxylic acid complexes as models for carboplatin with structural features enhancing the interaction with DNA. (2019).
Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. (2025).
Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). Journal of Medicinal Chemistry, 45(19), 4371-4374.
Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections.
Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
A Comprehensive Guide to the Safe Disposal of 1,4-Bis(2-methoxyethyl)piperazine
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical wast...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, procedural framework for the safe disposal of 1,4-Bis(2-methoxyethyl)piperazine, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory compliance, providing clarity beyond standard product documentation.
A critical point of consideration for 1,4-Bis(2-methoxyethyl)piperazine (CAS No. 13484-40-7) is the conflicting information present in available safety literature. While one Safety Data Sheet (SDS) may classify it as a non-hazardous substance under OSHA's Hazard Communication Standard[1], other sources from the same supplier indicate significant hazards, including the potential to cause severe skin burns and eye damage, skin sensitization, and suspected reproductive toxicity[2]. This discrepancy underscores a vital principle of laboratory safety: when faced with uncertainty, always adopt the more conservative, safety-conscious approach. Therefore, this guide will treat 1,4-Bis(2-methoxyethyl)piperazine as a hazardous substance, aligning with the disposal protocols for related and potentially hazardous piperazine derivatives.[3][4][5][6]
Hazard Profile and Chemical Properties
Understanding the hazard profile is the first step in safe handling and disposal. Based on the more stringent classifications available and the known properties of similar piperazine compounds, 1,4-Bis(2-methoxyethyl)piperazine should be handled as a substance with the potential for significant health effects.[2][5]
Key Potential Hazards:
Skin and Eye Damage: Piperazine derivatives are often corrosive and can cause severe skin burns and serious eye damage upon contact.[3][5][7]
Respiratory and Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4]
Reproductive Toxicity: Some classifications suggest it may be a suspected reproductive toxicant.[2]
Combustibility: The compound is a combustible liquid with a flash point of 87 °C (188.6 °F), meaning it can ignite when exposed to an ignition source.[2][7]
The following table summarizes key quantitative data for 1,4-Bis(2-methoxyethyl)piperazine.
Proper disposal is a systematic process. The following workflow diagram illustrates the decision-making and operational steps from the point of waste generation to its final removal from the laboratory.
Caption: Disposal workflow for 1,4-Bis(2-methoxyethyl)piperazine.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel. Adherence to these steps is mandatory for ensuring safety and regulatory compliance.[6][9]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.[7][10]
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
Eye Protection: Use chemical safety goggles or a face shield.[10]
Skin and Body Protection: Wear a standard laboratory coat.
Step 2: Waste Segregation and Collection
Designate a Waste Stream: This chemical waste must be segregated from non-hazardous trash and other chemical waste streams (e.g., acids, oxidizers).[9]
Collect Waste: Collect all materials contaminated with 1,4-Bis(2-methoxyethyl)piperazine, including unused pure chemical, solutions, and contaminated consumables (pipette tips, gloves, wipes), in a designated hazardous waste container.[6]
Do Not Drain Dispose: Under no circumstances should this chemical or its waste be disposed of down the drain.[1] This is crucial to prevent environmental contamination.
Step 3: Container Selection and Labeling
Container Choice: Use a chemically compatible container with a tightly sealing lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The original product container can be an excellent choice for waste accumulation.[9]
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[9]
The label must also include the full chemical name: "1,4-Bis(2-methoxyethyl)piperazine " and its approximate concentration or quantity.[9]
Container Management: Keep the waste container closed at all times except when adding waste. This prevents the release of vapors and protects against spills.[9]
Step 4: Storage
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area within your laboratory.
Safety: This area should be secure, away from ignition sources, and segregated from incompatible materials like strong oxidizing agents and strong acids.[11] The compound is combustible and air/moisture sensitive, so storage should be in a cool, dry, well-ventilated place, preferably under an inert gas if storing for extended periods.[1][7]
Step 5: Final Disposal
Licensed Disposal: The ultimate disposal of 1,4-Bis(2-methoxyethyl)piperazine must be conducted by a licensed hazardous waste disposal company.[7]
Request Pickup: Once the waste container is full or you are ready to dispose of it, follow your institution's procedures to submit a hazardous waste pickup request through your Environmental Health and Safety (EHS) department.[9]
Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is vital to mitigate risks.[12]
1. Evacuate and Secure:
Evacuate non-essential personnel from the immediate spill area.
Remove all sources of ignition (e.g., turn off hot plates, equipment).[7][11]
Ensure the area is well-ventilated.
2. Contain the Spill:
For a small spill, use an inert absorbent material like vermiculite, dry sand, or earth to contain the liquid.[13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Prevent the spill from entering drains or waterways.[1][7]
3. Cleanup and Decontamination:
Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.[11]
All materials used for cleanup must be disposed of as hazardous waste.[6]
4. Reporting:
Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting protocols.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental well-being.
References
Safety Data Sheet for 1,4-Bis(2-methoxyethyl)piperazine. (2025). Sigma-Aldrich.
Safety Data Sheet for 1-(2-Methoxyethyl)piperazine. (2025). TCI Chemicals.
Safety Data Sheet for PIPES sesquisodium salt. (2025). G-Biosciences.
Safety Data Sheet for 2-Methylpiperazine. (2025). Fisher Scientific.
Safety Data Sheet for 1-(4-Methoxyphenyl)piperazine dihydrochloride. (2025). Thermo Fisher Scientific.
Material Safety Data Sheet for N-(2-Hydroxyethyl)Piperazine, 98%. (2005). Cole-Parmer.
1-(2-Methoxyethyl)piperazine Env. Fate/Transport. (2025). U.S. Environmental Protection Agency (EPA).
Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
Safety Data Sheet for Piperazine. (2018). Fisher Scientific.